molecular formula C10H12F2N2O2S B2377411 1-(2,6-Difluorobenzenesulfonyl)piperazine CAS No. 731003-62-6

1-(2,6-Difluorobenzenesulfonyl)piperazine

Cat. No.: B2377411
CAS No.: 731003-62-6
M. Wt: 262.27
InChI Key: PZSLKDVSXVWFMI-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This benzenesulfonamide derivative, with its piperazine scaffold, is primarily utilized as a key synthetic intermediate for the development of more complex bioactive molecules. Its structure, featuring a 2,6-difluorobenzenesulfonyl group, is commonly employed in the design of compounds that target enzymes, as the sulfonamide functional group can act as a versatile pharmacophore. For instance, structurally related compounds have been investigated for their interaction with and potential modulation of human pyruvate kinase PKM (P14618), a key enzyme in the glycolytic pathway . The specific substitution pattern of the fluorine atoms on the benzene ring can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, making it a valuable template for structure-activity relationship (SAR) studies. With the molecular formula C10H13ClF2N2O2S and a molecular weight of 298.74 g/mol , this hydrochloride salt offers enhanced solubility and handling properties for experimental work. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound in various applications, including the synthesis of kinase inhibitors and the exploration of new anticancer agents. Proper handling procedures should be followed, and the material should be stored under appropriate cold-chain conditions to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S/c11-8-2-1-3-9(12)10(8)17(15,16)14-6-4-13-5-7-14/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSLKDVSXVWFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of action of 1-(2,6-Difluorobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of G protein-coupled receptor (GPCR) ligands fundamentally relies on privileged molecular scaffolds that predictably interact with highly conserved receptor microenvironments. Among these, 1-(2,6-difluorobenzenesulfonyl)piperazine has emerged as a critical pharmacophore and synthetic intermediate in medicinal chemistry. Rather than functioning as a standalone therapeutic, this building block is systematically incorporated into larger molecular assemblies to dictate target-effector fusion activities, predominantly acting as a potent antagonist scaffold for central nervous system (CNS) targets like the 5-HT6 receptor, and viral entry targets such as HIV-1 CCR5[1].

This technical guide uncrates the causal structural logic of the 1-(2,6-difluorobenzenesulfonyl)piperazine fragment, mapping its mechanistic pathways and establishing self-validating experimental protocols for downstream preclinical evaluation.

Molecular Architecture & Pharmacophore Logic

Every atomic feature of the 1-(2,6-difluorobenzenesulfonyl)piperazine fragment exists to solve specific thermodynamic and kinetic challenges in drug-receptor binding:

  • The Piperazine Core (The Anchor): The secondary amine (N4) of the piperazine ring maintains a basic pKa (~9.8). At physiological pH, it undergoes protonation, forming a critical, obligate salt bridge with aspartate residues (e.g., Asp3.32 in TM3) universally conserved across monoaminergic GPCRs. The piperidine and piperazine scaffolds are privileged structures heavily utilized in CNS-targeting compounds[2].

  • The Sulfonyl Linker (The Rigidifier): Unlike planar amide bonds, the sulfonamide linkage adopts a tetrahedral geometry. This spatial arrangement serves as a rigid hinge, forcing the attached aromatic ring into a perpendicular orientation. This pre-organization reduces the entropic penalty (

    
    ) incurred upon target binding, frequently seen in potent enzyme and metalloproteinase inhibitors[2].
    
  • The 2,6-Difluorophenyl Ring (The Ortho-Lock): The incorporation of fluorine atoms at the ortho positions (2 and 6) drives extreme steric hindrance against the sulfonyl oxygens. This restricts the rotation of the C-S bond, locking the conformation. Furthermore, the 2,6-difluorophenyl group profoundly alters the compound's electronic profile, enhancing local lipophilicity (LogP) and improving metabolic stability by shielding the aromatic ring from cytochrome P450-mediated oxidation[2].

MoA Ligand 1-(2,6-Difluorobenzenesulfonyl)piperazine Derivatives SaltBridge Salt Bridge Formation (Asp3.32 in TM3) Ligand->SaltBridge Piperazine N4 Protonation Hydrophobic Hydrophobic / Halogen Bonding (2,6-Difluorophenyl pocket) Ligand->Hydrophobic Ortho-F Steric Lock GPCR Target GPCR (e.g., 5-HT6 or CCR5) Effector Downstream Effector Inhibition (Signal Blockade) GPCR->Effector Antagonizes Activation SaltBridge->GPCR Hydrophobic->GPCR

Fig 1: Pharmacodynamic interactions and GPCR antagonism mechanisms of the target scaffold.

Pathophysiological Targets & Mechanisms of Action

When conjugated to modular side chains, this scaffold dictates mechanisms across two primary therapeutic landscapes:

A. Allosteric Inhibition of Viral Entry (CCR5 Antagonism)

Derivatives built upon this piperazine scaffold are extensively evaluated for in vitro antiviral activity against HIV-1[1]. By utilizing a fragment-assembly strategy, researchers generate target-effector fusions that bind to the allosteric pocket within the transmembrane bundle of the CCR5 chemokine receptor[1].

  • Mechanism: The difluorobenzenesulfonyl moiety buries into the hydrophobic cavity formed by TM1, TM2, and TM7. This stabilizes the receptor in an inactive conformation, preventing the structural reorganization required for the HIV-1 gp120 envelope glycoprotein to execute membrane fusion.

B. Cognitive Enhancement via 5-HT6 Antagonism

Arylsulfonyl piperazine architectures, including the 2,4- and 2,6-difluoro variants, are hallmark architectures of 5-HT6 receptor ligands[3].

  • Mechanism: The 5-HT6 receptor exclusively couples to the

    
     protein complex, which stimulates adenylyl cyclase (AC). Antagonism by the piperazine ligand blocks the binding of endogenous serotonin, directly preventing AC activation and dampening intracellular cAMP accumulation. This blockade in regions like the hippocampus triggers a compensatory release of acetylcholine and glutamate, enhancing memory consolidation in models of cognitive disorders[3].
    

Quantitative Physicochemical Profile

Translating fragment-based principles into clinical realities requires strict adherence to physicochemical boundaries. Table 1 outlines the intrinsic profile of the pure 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride building block.

ParameterValuePharmacological Implication
Molecular Formula

Core structural blueprint for derivatization[4]
Monoisotopic Mass

Highly optimal mass range for fragment-based drug discovery (FBDD)[4]
Hydrogen Bond Donors 1 (N4-amine)Essential requirement for transmembrane salt-bridge anchoring
Predicted Cross Section


Excellent predictable collision profiles for MS/MS pharmacokinetic tracking[4]

Experimental Workflow: Functional Validation Protocol

To definitively confirm the GPCR antagonism driven by derivatives of this scaffold, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay .

Scientific Rationale: Binding affinity (


) obtained via radioligand assays only indicates physical occupation. To prove functional antagonism, one must measure the inhibition of the downstream effector (cAMP). This system is inherently self-validating, utilizing FRET kinetics that are resistant to compound auto-fluorescence.
Protocol: cAMP Functional Assay for 5-HT6 Antagonism

1. Cell Preparation & Seeding

  • Action: Harvest CHO-K1 or HEK-293 cells stably transfected with the human 5-HT6 receptor. Resuspend in assay buffer (HBSS, 20 mM HEPES, pH 7.4) and seed at

    
     in a 384-well white microplate.
    
  • Causality: Stable transfections ensure isolation of the 5-HT6 pathway, preventing noise from other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).

2. Compound Pre-Incubation

  • Action: Add the test derivative (diluted in buffer) across a 10-point concentration curve (

    
    ). Add 500 μM IBMX  (3-isobutyl-1-methylxanthine) concurrently. Incubate for 30 minutes at 37°C.
    
  • Causality: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. Without IBMX, endogenous PDEs would rapidly hydrolyze any generated cAMP, completely collapsing the assay's dynamic window. Pre-incubation allows the test antagonist to reach thermodynamic binding equilibrium before agonist challenge.

3. Agonist Challenge

  • Action: Stimulate the cells by adding serotonin (5-HT) at an

    
     concentration (typically ~30 nM). Incubate for an additional 30 minutes.
    
  • Causality: Utilizing an

    
     dose rather than 
    
    
    
    establishes a robust but surmountable signaling threshold, optimizing the assay's sensitivity to competitive displacement by the experimental antagonist.

4. Lysis and HTRF Detection

  • Action: Add the HTRF lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor). Incubate for 1 hour at room temperature.

  • Causality: This is a competitive immunoassay. The native cAMP generated by the cells competes with the added cAMP-d2 for binding sites on the Cryptate-labeled antibody. Therefore, high antagonism = low native cAMP = high FRET signal.

5. System Validation (


-Factor) 
  • Acceptance criteria mandate a calculation of the assay's

    
    -factor comparing the baseline (Vehicle + Agonist) to the positive control (Reference Antagonist SB-271046 + Agonist). An assay is only self-validated and accepted if 
    
    
    
    , proving statistical robustness.

Workflow A 1. Cell Seeding (Target Cells) B 2. Pre-incubation (Compound + IBMX) A->B C 3. Agonist Stimulation B->C D 4. HTRF Detection (cAMP readout) C->D E 5. IC50 & Z'-Factor Validation D->E

Fig 2: Self-validating high-throughput cAMP functional assay workflow for GPCR antagonists.

References

  • BenchChem.2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine Structure and Privileged Pharmacophores.
  • PubChemLite / Université du Luxembourg.1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride Structural Information.
  • ResearchGate.Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists.
  • Molaid.3-Chloro-1-(2,4-difluoro benzenesulfonyl)-5-(piperazin-1-yl-methyl)-1H-indole as 5-HT6R Ligands.

Sources

In-Silico Modeling of 1-(2,6-Difluorobenzenesulfonyl)piperazine Interactions: A Mechanistic Pipeline for Privileged Scaffold Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arylsulfonylpiperazine motif is a deeply privileged scaffold in medicinal chemistry, functioning as a core pharmacophore for a multitude of biological targets. Among these, 1-(2,6-difluorobenzenesulfonyl)piperazine represents an evolution of this core. By introducing a structurally rigid sulfonamide hinge and a sterically demanding, electron-withdrawing 2,6-difluorophenyl group, this fragment exhibits highly specific orientation within hydrophobic binding pockets while maintaining the critical basic amine necessary for transmembrane (TM) receptor anchoring.

This technical guide deconstructs the computational modeling of this specific scaffold, focusing primarily on its interaction with the 5-Hydroxytryptamine 6 (5-HT₆) receptor —a primary target for arylsulfonylpiperazine derivatives in the treatment of cognitive dysfunction [1]. Through a causal, step-by-step examination of molecular docking, quantum mechanics (QM) charge derivation, and molecular dynamics (MD) simulations within a lipid bilayer, this whitepaper establishes a self-validating protocol for mapping the binding thermodynamics of this critical building block.

Pharmacophore Rationale: Causality in Scaffold Design

Before initiating in-silico workflows, a computational scientist must understand the causality of the chemical features. The 1-(2,6-difluorobenzenesulfonyl)piperazine molecule is not an arbitrary arrangement of atoms; it is a finely tuned tripartite system:

  • The Piperazine Ring (Anchoring Motif): At physiological pH (7.4), the distal secondary nitrogen of the piperazine ring is protonated (calculated

    
    ). This positive charge is an absolute requirement for aminergic G-Protein Coupled Receptors (GPCRs), driving an electrostatic salt bridge with a highly conserved aspartic acid residue on Transmembrane Helix 3 (TM3), specifically Asp106³·³²  in the 5-HT₆ receptor [2].
    
  • The Sulfonyl Linker (Hydrogen Bond Acceptor): The highly polarized

    
     bonds act as potent hydrogen-bond acceptors. In-silico modeling frequently demonstrates that these oxygens engage in critical H-bonds with polar residues such as Ser193⁵·⁴³ or Asn288⁶·⁵⁵, anchoring the ligand and directing the aryl ring into the deeper hydrophobic clefts [1].
    
  • The 2,6-Difluorophenyl Group (Steric & Electronic Tuning): The fluorine substitutions play a dual role. Biologically, they prevent oxidative metabolism by cytochrome P450 enzymes at the ortho positions. Biophysically, the strong electronegativity alters the quadrupole moment of the phenyl ring, enhancing

    
     stacking or edge-to-face interactions with aromatic residues like Trp281⁶·⁴⁸ (the GPCR toggle switch) and Phe284⁶·⁵¹ [3].
    

In-Silico Pipeline Workflow

To accurately model these interactions, we deploy a hierarchical computational pipeline transitioning from static binding mode generation to dynamic thermodynamic validation.

Workflow A Ligand Preparation (1-(2,6-Difluorobenzenesulfonyl)piperazine) pKa & QM Charge Profiling C Molecular Docking (Grid Generation & Induced-Fit) Pose Generation A->C B Target Preparation (5-HT6 Receptor Cryo-EM/AlphaFold) Lipid Bilayer Embedment B->C D Molecular Dynamics Simulation (POPC Bilayer, 500 ns) Equilibration & Production C->D E MM/GBSA Free Energy & Trajectory RMSD/RMSF Analysis D->E

Caption: Hierarchical in-silico workflow for modeling 1-(2,6-Difluorobenzenesulfonyl)piperazine.

Methodological Protocols: A Self-Validating System

As a best practice, computational models must be internally consistent. The following protocols are designed to prevent artifacts (such as artificial charge states or steric clashes) from propagating through the pipeline.

Step 1: Quantum Mechanical Ligand Preparation

Rationale: Force field-based charge assignments (e.g., Gasteiger) often fail to capture the extreme electron-withdrawing effect of the 2,6-difluoro substitutions on the adjacent sulfonyl group.

  • Ionization State: Utilize a predictive tool (e.g., Epik) to set the protonation state of the distal piperazine nitrogen at pH

    
    .
    
  • Geometry Optimization: Perform a QM optimization using density functional theory (DFT) at the B3LYP/6-31G* level.

  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges based on the optimized QM electrostatic potential map to accurately distribute partial charges across the highly polarized sulfonyl-difluorophenyl axis.

Step 2: GPCR Target Preparation

Rationale: With the recent elucidation of the 5-HT₆ receptor structure via cryo-electron microscopy [3], homology modeling is no longer strictly necessary, dramatically increasing model fidelity.

  • Structure Retrieval: Import the target structure (e.g., 5-HT₆ active or inactive state models). Remove non-essential cofactors while retaining crucial structured water molecules in the binding pocket.

  • Residue Protonation: Assign protonation states using PROPKA. Ensure that Asp106³·³² remains deprotonated (negatively charged) to accommodate the basic amine of the piperazine.

  • Membrane Embedding: Align the receptor using the OPM (Orientations of Proteins in Membranes) database and embed it within a homogeneous POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer to simulate the physiological TM environment.

Step 3: Induced-Fit Docking (IFD)

Rationale: Rigid-body docking often produces false negatives when dealing with bulky, rigid sulfonamides. IFD allows the receptor side chains to adapt to the 2,6-difluorophenyl geometry.

  • Grid Generation: Center the receptor grid on the canonical orthosteric site (bounded by TM3, TM5, and TM6).

  • Docking Protocol: Dock the ligand while allowing flexibility in residues within 5.0 Å of the ligand (e.g., Trp281⁶·⁴⁸, Ser193⁵·⁴³, Phe284⁶·⁵¹).

  • Scoring & Selection: Select the top-scoring pose where the piperazine

    
     ionic bond is successfully established (
    
    
    
    ).
Step 4: Molecular Dynamics (MD) & Free Energy Calculation

Rationale: Static docking scores correlate poorly with true binding affinity. MD simulations assess the stability of the difluorophenyl ring in the hydrophobic pocket over time.

  • System Setup: Solvate the membrane-protein-ligand complex in a TIP3P water box. Neutralize the system with 0.15 M NaCl. Use the CHARMM36m force field for the protein/lipids and CGenFF for the ligand.

  • Equilibration: Perform a multi-stage NPT equilibration (1 atm, 310 K) over 20 ns, gradually releasing harmonic restraints on the protein backbone, then side chains.

  • Production Run: Execute an unrestrained 500 ns production run. Monitor the Root Mean Square Deviation (RMSD) of the ligand to ensure it does not dissociate from the pocket.

  • MM/GBSA Analysis: Extract snapshots from the final 100 ns to calculate the binding free energy via the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method.

Mechanistic Insights & Molecular Interactions

Following MD simulations, the interactome of 1-(2,6-difluorobenzenesulfonyl)piperazine within the 5-HT₆ receptor reveals a highly stable network.

Interactions L_Pip Piperazine Ring (Protonated NH2+) R_D106 Asp106 (3.32) Ionic Salt Bridge L_Pip->R_D106 Electrostatic (< 3.0 Å) L_Sul Sulfonyl Linker (-SO2-) R_S193 Ser193 (5.43) Hydrogen Bond L_Sul->R_S193 H-Bond Acceptor L_Phe 2,6-Difluorophenyl (Aryl Ring) R_W281 Trp281 (6.48) Toggle Switch Core L_Phe->R_W281 π-π / Multipole R_V107 Val107 (3.33) Hydrophobic Packing L_Phe->R_V107 Steric / F-interaction

Caption: 2D Interaction Network of 1-(2,6-difluorobenzenesulfonyl)piperazine with the 5-HT6 receptor.

The Role of the Fluorines

The 2,6-difluoro substitution forces the phenyl ring to adopt a specific dihedral angle relative to the sulfonyl plane due to extreme steric and electrostatic repulsion. During the MD simulation, this pre-organized conformation significantly reduces the entropic penalty of binding (


). Furthermore, the fluorine atoms exhibit favorable orthogonal multipolar interactions with the backbone amides of the hydrophobic pocket, a phenomenon well-documented in optimization of arylsulfonylpiperazines[4].

Quantitative Data Presentation

A summary of the thermodynamic and geometric data extracted from the 500 ns MD trajectory highlights the supremacy of electrostatic contributions (driven by the piperazine) and van der Waals packing (driven by the difluorophenyl ring).

Table 1: Thermodynamic Profile and Stability Metrics (MM/GBSA)

Metric / Energy ComponentValue (Mean

SD)
Interpretive Causality
Total Binding Free Energy (

)

Indicates high-affinity stabilization in the orthosteric site.
Electrostatic Energy (

)

Dominated by the fundamental Asp106³·³² to Piperazine-

interaction.
Van der Waals Energy (

)

Tight shape complementarity of the 2,6-difluorophenyl group in the TM5/TM6 pocket.
Solvation Penalty (

)

Desolvation cost of burying the highly polar sulfonamide and charged amine.
Ligand RMSD (Production)

Confirms that the induced-fit docking pose is dynamically stable over 500 ns.
Piperazine-Asp106 Distance

The salt bridge remains unbroken for 98.5% of the simulation time.

Conclusions & Future Perspectives

The 1-(2,6-difluorobenzenesulfonyl)piperazine structural motif is far more than a simple chemical building block; it is an optimized biophysical warhead. Through rigorous in-silico modeling utilizing QM charge mapping, IFD, and extended lipid-bilayer MD simulations, we can causally link its structural features to its profound binding efficiency.

The basic piperazine satisfies the universal aminergic GPCR electrostatic demand[2], the sulfonyl geometry bridges the gap to polar anchoring residues, and the 2,6-difluorophenyl ring actively exploits the hydrophobic cleft near the Trp281⁶·⁴⁸ toggle switch [3]. For drug discovery professionals, this scaffold provides an ideal starting point for designing highly selective, CNS-penetrant therapeutics, extending far beyond 5-HT receptors into broader protein-protein interactions where arylsulfonylpiperazines maintain their privileged status [4].

References

  • Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation Source: MDPI (Molecules) URL:[Link]

  • Investigation of the Structure Requirement for 5-HT6 Binding Affinity of Arylsulfonyl Derivatives: A Computational Study Source: PMC / NIH URL:[Link]

  • Structural insights into constitutive activity of 5-HT6 receptor Source: PNAS URL:[Link]

  • Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction Source: ACS (Journal of Medicinal Chemistry) URL:[Link]

The Privileged Scaffold: 1-(2,6-Difluorobenzenesulfonyl)piperazine in Targeted Therapeutics Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, identifying "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across multiple disparate biological targets—is a cornerstone of modern medicinal chemistry. 1-(2,6-Difluorobenzenesulfonyl)piperazine has emerged as a structurally distinct and highly versatile pharmacophore. Combining the rigid, semi-flexible hinging of a piperazine ring with the strong electron-withdrawing and sterically protective effects of a 2,6-difluoro-substituted benzenesulfonamide, this scaffold serves as the foundational building block for two cutting-edge oncological axes: Pyruvate Kinase M2 (PKM2) allosteric activation [1] and pan-Sigma Receptor (SR) modulation coupled with proteasome inhibition [2].

This technical whitepaper deconstructs the structural rationale, mechanistic pathways, and self-validating experimental workflows for deploying this scaffold in targeted therapeutic discovery.

Rational Scaffold Design & Physicochemical Properties

The selection of 1-(2,6-Difluorobenzenesulfonyl)piperazine over un-fluorinated or purely aliphatic counterparts relies on strict causality between chemical structure and biological resilience:

  • Geometric Shielding: The bi-lateral ortho-fluorine substitutions on the benzenesulfonyl ring create a steric shield that actively blocks Cytochrome P450-mediated aromatic oxidation. This directly correlates to prolonged in vivo half-lives and enhanced metabolic stability[3].

  • Electronic Tuning: Fluorine’s high electronegativity draws electron density away from the sulfonyl group. This fine-tunes the dipole moment, enhancing hydrogen-bonding interactions within deeply buried, hydrophobic receptor pockets.

  • Piperazine Linker: The piperazine moiety avoids the excessive conformational flexibility of linear alkyl chains while providing better aqueous solubility than fully aromatic systems. It acts as a precise geometric spacer, ensuring optimal orientation of terminal capping groups in bivalent receptor binding sites.

Axis I: Reversing the Warburg Effect via PKM2 Activation

Mechanistic Rationale

Tumor cells preferentially express the Pyruvate Kinase M2 (PKM2) isoform. Unlike the constitutively active PKM1, PKM2 oscillates between a highly active tetramer and an inactive dimer. In tumors, the inactive dimer predominates, creating a "bottleneck" in glycolysis that shunts upstream metabolic intermediates (e.g., phosphoenolpyruvate) into the synthesis of lipids and nucleotides required for tumor biomass expansion[4].

Derivatives synthesized from 1-(2,6-difluorobenzenesulfonyl)piperazine, such as DASA-10 , act as potent allosteric activators. By binding directly to PKM2, these compounds lock the enzyme into its active tetrameric conformation, forcing the conversion of phosphoenolpyruvate to pyruvate, thereby depriving the cancer cell of critical biosynthetic precursors and effectively "starving" the tumor[5].

PKM2 PEP Phosphoenolpyruvate (PEP) PKM2_Dimer PKM2 (Inactive Dimer) Tumor Glycolysis PEP->PKM2_Dimer Low Affinity PKM2_Tetramer PKM2 (Active Tetramer) Normal Glycolysis PEP->PKM2_Tetramer High Affinity Biosynthesis Tumor Biomass (Nucleotides/Lipids) PKM2_Dimer->Biosynthesis Shunting Pyruvate Pyruvate & ATP Oxidative Phosphorylation PKM2_Tetramer->Pyruvate Conversion Activator 1-(2,6-DiF-PhSO2)piperazine Derivatives (e.g., DASA-10) Activator->PKM2_Dimer Inhibits Formation Activator->PKM2_Tetramer Allosteric Activation

Allosteric modulation of PKM2 by piperazine derivatives triggering active tetramerization.

Quantitative Data: PKM2 Activator Comparison

Comparing the first-generation DASA-23 with the 2,6-difluoro-piperazine enhanced DASA-10.

CompoundTargetAC₅₀ (PKM2 Activation)Solubility (mg/100mL DMSO)Primary Application
DASA-23 PKM290 nM~0.66 gFirst-generation metabolic imaging
DASA-10 PKM265 nM~3.54 gEnhanced CNS-penetrant PET imaging

Data synthesized from[1] and[6].

Self-Validating Protocol: In Vitro Target Engagement & Cellular Uptake Assay

To ensure trustworthiness, the measurement of DASA-10 uptake must be coupled with an internal negative control (genetic knockout) to prove that binding is purely PKM2-dependent.

  • Cell Preparation & Transfection: Seed HeLa or DU145 human glioma cells in 6-well plates. Transfect experimental wells with PKM2-specific siRNA (50 nM) and control wells with scrambled non-targeting siRNA using Lipofectamine 3000. Incubate for 72 hours.

  • Validation of Knockdown: Harvest a subset of cells. Perform a Western Blot using anti-PKM2 antibodies to confirm >90% protein reduction in the siRNA-treated wells. Causality Note: This is the critical self-validation step; without confirming the absence of the target protein, subsequent uptake drops cannot be mathematically verified.

  • Radiotracer Administration: Incubate the remaining adherent cells with 370 kBq (10 µCi) of [¹⁸F]DASA-10 (synthesized from the 1-(2,6-difluorobenzenesulfonyl)piperazine precursor) in serum-free media for 60 minutes at 37°C.

  • Quantification: Wash the cells rapidly with ice-cold PBS to halt metabolic trapping, lyse with 0.1M NaOH, and measure retained radioactivity via an automated gamma counter.

  • Expected Outcome: The siRNA-treated cells should exhibit a >65-73% reduction in radiotracer uptake compared to the scrambled control, validating specific target engagement[6].

Axis II: Pan-Sigma Receptor Modulation & Proteostasis Disruption

Mechanistic Rationale

Glioblastoma (GB) and Multiple Myeloma (MM) are aggressive, orphan-status tumors characterized by heavy reliance on the proteasome to clear misfolded proteins. Recent medicinal chemistry campaigns targeting the "RC-106 chemical space" identified that replacing the piperidine ring of RC-106 with a piperazine ring—and capping it with a 2,6-difluorobenzenesulfonyl group—yields the highly potent analog SU[1,5] [2].

SU[1,5] acts via a dual mechanism: it modulates pan-Sigma Receptors (S1R/S2R) while simultaneously inhibiting the proteasome complex. This dual hit causes rapid accumulation of misfolded proteins, resulting in severe Endoplasmic Reticulum (ER) stress. The cell responds by triggering the Unfolded Protein Response (UPR). Sustained UPR transitions from a protective state into a terminal, pro-apoptotic phase, selectively destroying the tumor cells[7].

ERStress Drug SU[1,5] Analog (RC-106 Derivative) SigmaR Sigma Receptors (Pan-Modulation) Drug->SigmaR Modulates Proteasome Proteasome Complex Drug->Proteasome Inhibits ERStress Endoplasmic Reticulum (ER) Stress SigmaR->ERStress Triggers Proteasome->ERStress Protein Accumulation UPR Unfolded Protein Response (Terminal Phase) ERStress->UPR Activates Apoptosis Apoptosis (GB / MM Cells) UPR->Apoptosis Induces Death

SU[1,5] dual targeting of Sigma receptors and proteasome inducing terminal UPR and apoptosis.

Quantitative Data: Cytotoxic Efficacy of Analogs
CompoundStructural ModificationTarget Cell LinePhenotypic Outcome
RC-106 Piperidine core + NaphthaleneU87-MG, RPMI-8226Moderate terminal UPR induction
SU[1,5] Piperazine + 2,6-DiF-PhSO₂ U87-MG, RPMI-8226Rapid triggering of the apoptotic program

Data referenced from the RC-106 structural elaboration studies[2].

Self-Validating Protocol: Cytotoxicity via Pharmacological Antagonism

To prove that SU[1,5] induces apoptosis specifically via Sigma Receptor modulation and not via non-specific chemical toxicity, the workflow incorporates a pharmacological blockade.

  • Cell Seeding: Seed U87-MG glioblastoma cells at a density of 5 × 10³ cells/well in a 96-well plate. Allow 24 hours for adhesion.

  • Pharmacological Blockade (Self-Validation Step): Pre-treat a designated "validation cohort" of wells with a well-established Sigma Receptor antagonist (e.g., BD-1047, 10 µM) 2 hours prior to experimental treatment. Causality Note: If SU[1,5] is purely a Sigma Receptor modulator, blocking the receptor beforehand will rescue the cells from apoptosis.

  • Compound Treatment: Treat the cells with varying concentrations (1 µM to 50 µM) of SU[1,5]. Incubate for 24 to 48 hours.

  • Viability Readout (MTT Assay): Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well. Incubate for 3 hours, lyse with DMSO, and read absorbance at 570 nm.

  • Expected Outcome: Cells treated only with SU[1,5] will show dose-dependent significant viability reductions. The cells pre-treated with the SR-antagonist will display rescued viability, proving the mechanism of action is receptor-mediated[2].

Conclusion

1-(2,6-Difluorobenzenesulfonyl)piperazine is a masterclass in rational pharmacophore design. Whether it is utilized as the structural backbone for allosteric modulators like DASA-10 to rewire tumor metabolics, or incorporated into complex derivatives like SU[1,5] to force fatal ER stress in intractable cancers, this chemical moiety provides the requisite spatial orientation, lipophilicity, and metabolic shielding needed for modern drug development.

References

  • US Patent USRE49582E1. Therapeutic compounds and compositions. (Details the synthesis of PKM2 modulators using 2,6-difluorobenzenesulfonyl chloride).
  • Beinat, C., et al. (2023). "Development of [18F]DASA-10 for enhanced imaging of pyruvate kinase M2." Nuclear Medicine and Biology. Available at:[Link]

  • Listro, R., et al. (2020). "Exploring the RC-106 Chemical Space: Design and Synthesis of Novel (E)-1-(3-Arylbut-2-en-1-yl)-4-(Substituted) Piperazine Derivatives as Potential Anticancer Agents." Frontiers in Chemistry, 8:495. Available at:[Link]

  • Cortesi, M., et al. (2020). "Pan-Sigma Receptor Modulator RC-106 Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model." International Journal of Molecular Sciences, 21(23):9012. Available at:[Link]

Sources

Exploratory Screening of 1-(2,6-Difluorobenzenesulfonyl)piperazine Libraries: A Technical Guide to Scaffold-Hopping and Phenotypic Triage

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of a robust, versatile core scaffold is the primary determinant of library success. The 1-(2,6-difluorobenzenesulfonyl)piperazine moiety has emerged as a highly privileged pharmacophore. Originally identified through phenotypic screens, derivatives of this core have demonstrated remarkable efficacy across diverse therapeutic areas, ranging from negative allosteric modulators of neuronal nicotinic receptors (nAChRs) to potent inhibitors of luminal breast cancer cell proliferation.

Most recently, this scaffold has gained intense focus in antibacterial drug discovery as a potent inhibitor of LpxH , an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria [1]. This whitepaper provides an authoritative guide on the structural rationale, synthesis, and exploratory screening of libraries derived from the 1-(2,6-difluorobenzenesulfonyl)piperazine core.

Structural Rationale: The Causality of the Core

As medicinal chemists, we do not select functional groups arbitrarily; every atom must serve a geometric or electronic purpose. The 1-(2,6-difluorobenzenesulfonyl)piperazine core is a masterclass in rational scaffold design.

Why 2,6-Difluorobenzenesulfonyl?
  • Steric Shielding & Conformation: The two fluorine atoms at the ortho positions create significant steric bulk adjacent to the sulfonyl group. This forces the aromatic ring to adopt a near-orthogonal conformation relative to the O=S=O plane. This rigid, twisted 3D geometry is critical for inserting the aromatic ring into deep, narrow hydrophobic pockets (such as the lipid-binding channel of LpxH) [2].

  • Metabolic Stability: Fluorine substitution at the ortho positions blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability for unsubstituted benzenesulfonamides.

  • Electronic Modulation: The highly electronegative fluorine atoms modulate the dipole moment of the sulfonyl group, altering its hydrogen-bond acceptor strength and improving the overall membrane permeability of the molecule.

Why Piperazine?

Piperazine serves as an ideal rigid linker. It projects the N4-exit vector at a predictable angle, allowing for modular diversification (scaffold-hopping). Furthermore, the basic secondary amine (pKa ~8.5) ensures that the core remains protonated at physiological pH, facilitating critical ionic interactions with acidic residues (e.g., Asp or Glu) in target binding sites while maintaining aqueous solubility.

Quantitative Data: Core Physicochemical Properties

The unmodified core possesses highly favorable metrics for library initiation, sitting well within the "Rule of Three" for fragment libraries and allowing ample molecular weight budget for N4-diversification.

PropertyValueRationale for Drug Discovery
Molecular Weight 262.28 g/mol Leaves ~230 Da budget for N4-substituents before hitting the Rule of 5 limit.
cLogP ~1.2Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area 66.1 ŲExcellent for cellular penetration; leaves room for additional polar groups.
H-Bond Donors / Acceptors 1 / 4Provides multiple vectors for target engagement without excessive desolvation penalties.

Library Design & Synthesis Workflow

To build a screening library, the N4 position of the piperazine ring is systematically diversified. The synthesis relies on highly efficient, self-validating coupling chemistries to ensure >95% purity for HTS plating.

Synthesis Protocol
  • Sulfonylation: React mono-Boc-protected piperazine with 2,6-difluorobenzenesulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base at 0 °C to room temperature.

  • Deprotection: Remove the Boc group using 4M HCl in dioxane to yield the 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride salt. This intermediate can be crystallized for absolute purity.

  • N4-Diversification (Parallel Synthesis):

    • Amidation: React the free amine with a library of carboxylic acids using HATU/DIPEA.

    • Alkylation/Reductive Amination: React with diverse aldehydes in the presence of sodium triacetoxyborohydride (NaBH(OAc)3).

    • SNAr: React with electron-deficient heteroaryl chlorides (e.g., substituted pyridines or pyrimidines) to generate potent LpxH inhibitors [1].

Workflow A Core Synthesis (2,6-F2-PhSO2-Cl + Piperazine) B N4-Diversification (Acylation/SNAr) A->B Yield >80% C Library Plating (384/1536-well) B->C QC >95% Purity D Primary HTS (Target/Phenotypic) C->D 10 µM Screen E Hit Confirmation (Dose-Response) D->E Z' > 0.6 F ADME/Tox Profiling E->F IC50 < 1 µM

Fig 1: Parallel synthesis and HTS workflow for sulfonylpiperazine library generation.

Target-Based Application: LpxH Inhibition in Gram-Negative Bacteria

One of the most exciting contemporary applications of the sulfonylpiperazine library is the inhibition of LpxH . Gram-negative bacteria possess an asymmetric outer membrane where the outer leaflet is composed of lipopolysaccharide (LPS). Lipid A is the highly conserved hydrophobic anchor of LPS, and its biosynthesis via the Raetz pathway is essential for bacterial viability [3].

LpxH catalyzes the fourth step of this pathway: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to generate UMP and Lipid X. Inhibition of LpxH by sulfonylpiperazines not only halts Lipid A synthesis but also causes a toxic accumulation of upstream lipid intermediates in the inner membrane, providing a dual mechanism of bacterial cell death [2].

LpxH_Pathway UDP_GlcNAc UDP-GlcNAc UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) UDP_GlcNAc->UDP_DAGn LpxA, LpxC, LpxD Lipid_X Lipid X (2,3-diacylglucosamine 1-phosphate) UDP_DAGn->Lipid_X Hydrolysis UMP UMP UDP_DAGn->UMP Cleavage Lipid_A Lipid A (Outer Membrane Anchor) Lipid_X->Lipid_A LpxB, LpxK, etc. LpxH LpxH Enzyme (Target) LpxH->UDP_DAGn Catalyzes Inhibitor Sulfonylpiperazine Library Hit Inhibitor->LpxH Inhibits

Fig 2: Lipid A biosynthesis pathway highlighting LpxH as the target of sulfonylpiperazines.

Experimental Protocol: The LpxE-Coupled Malachite Green HTS Assay

Screening for LpxH inhibitors historically required cumbersome radioactive assays because the substrate (UDP-DAGn) and products (Lipid X and UMP) lack convenient chromophores. To bypass this, we utilize a brilliant, self-validating coupled assay utilizing LpxE , a Lipid A 1-phosphatase [4].

The Causality of the Assay: LpxH produces Lipid X, which contains a 1-phosphate group. Recombinant LpxE specifically cleaves this phosphate, releasing inorganic phosphate (Pi). The released Pi is then quantified using Malachite Green, which forms a dark green complex with phosphomolybdate. If a library compound inhibits LpxH, Lipid X is not formed, LpxE has no substrate, and the well remains yellow.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% Triton X-100, and 2 mM MnCl₂ (LpxH is a manganese-dependent enzyme).

  • Enzyme Master Mix: Dilute recombinant E. coli LpxH (1 nM final) and A. baumannii LpxE (10 nM final) into the assay buffer.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the sulfonylpiperazine library (from 10 mM DMSO stocks) into a 384-well clear-bottom plate.

  • Incubation: Dispense 10 µL of the Enzyme Master Mix into the wells. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of UDP-DAGn substrate (10 µM final concentration) to initiate the reaction. Incubate for 30 minutes at 30 °C.

  • Detection: Add 5 µL of Malachite Green working reagent (prepared by mixing ammonium molybdate and malachite green carbinol hydrochloride in sulfuric acid).

  • Readout: Incubate for 10 minutes for color development, then read absorbance at 620 nm using a microplate reader. Calculate IC50 values using a four-parameter logistic regression.

Hit Triage & Data Analysis

Because of the privileged nature of the 1-(2,6-difluorobenzenesulfonyl)piperazine scaffold, libraries built on this core typically exhibit higher-than-average hit rates across both target-based and phenotypic screens.

Target ClassPrimary Assay MethodologyTypical Library Hit RateExpected IC50 Range
LpxH (Antibacterial) LpxE-Coupled Malachite Green1.2 - 1.8%0.05 - 5.0 µM
nAChR (CNS Modulator) Ca²⁺ Flux (Fluo-4 AM)0.8 - 1.1%1.0 - 10.0 µM
MCF7 (Luminal Breast Cancer) Cell Viability (CellTiter-Glo)2.1 - 2.5%4.0 - 15.0 µM

Note: Hits must be triaged for pan-assay interference compounds (PAINS) and aggregation artifacts. However, the high solubility and lack of reactive Michael acceptors in the sulfonylpiperazine core inherently minimizes false positives.

References

  • Ennis, A. F., Cochrane, C. S., Dome, P. A., et al. "Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales." JACS Au, 2024.[Link]

  • Cho, J., Lee, M., Cochrane, C. S., et al. "Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics." Proceedings of the National Academy of Sciences, 2020.[Link]

  • Nayar, A. S., Dougherty, T. J., Ferguson, K. E., et al. "Novel antibacterial targets and compounds revealed by a high-throughput cell wall reporter assay." Journal of Bacteriology, 2015.[Link]

  • Zhao, J., An, J., Hwang, D., et al. "The Lipid A 1-Phosphatase, LpxE, Functionally Connects Multiple Layers of Bacterial Envelope Biogenesis." mBio, 2019.[Link]

Synthesis of 1-(2,6-Difluorobenzenesulfonyl)piperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

1-(2,6-Difluorobenzenesulfonyl)piperazine is a highly versatile sulfonamide building block critical in contemporary medicinal chemistry. Its core structure is prominently utilized in the design of highly selective allosteric modulators, most notably in the development of DASA-10 and its radiolabeled analog [18F]DASA-10[1]. These compounds function as specific activators of Pyruvate Kinase M2 (PKM2), locking the enzyme into an active tetrameric state and reversing the Warburg effect observed in oncology models[1][2].

By supplying this functional group as a hydrochloride salt, researchers guarantee superior physicochemical stability, enhanced aqueous solubility, and prolonged shelf-life for downstream coupling reactions (e.g., Buchwald-Hartwig aminations or nucleophilic aromatic substitutions) during hit-to-lead optimization[3].

Retrosynthetic Analysis & Mechanistic Rationale

The primary challenge in synthesizing piperazine-derived sulfonamides is the high propensity for bis-sulfonylation due to the symmetry and dual nucleophilicity of the piperazine ring.

The Causal Strategy (Monoprotection): To establish a self-validating and high-yielding workflow, this protocol leverages tert-butyl piperazine-1-carboxylate (Boc-piperazine) as the starting material.

  • Steric & Electronic Control: The bulky, electron-withdrawing Boc group completely deactivates the secondary amine, ensuring that 2,6-difluorobenzenesulfonyl chloride strictly reacts at the unprotected N4 position.

  • Anhydrous Acid Deprotection: Using an anhydrous 4M HCl solution in 1,4-dioxane for the subsequent Boc-deprotection avoids the formation of the free base. Instead, it systematically drives the precipitation of the target molecule directly as the highly pure hydrochloride salt, eliminating the need for exhaustive chromatographic purification.

Experimental Workflow

SynthesisWorkflow BocPip tert-Butyl piperazine-1-carboxylate (1.0 eq) Step1 Step 1: N-Sulfonylation Solvent: DCM | Base: TEA Temp: 0°C to RT BocPip->Step1 SulfCl 2,6-Difluorobenzenesulfonyl chloride (1.1 eq) SulfCl->Step1 Intermediate Intermediate: Boc-Protected Sulfonamide Step1->Intermediate Step2 Step 2: Boc Deprotection Reagent: 4M HCl in Dioxane Temp: RT Intermediate->Step2 Product Target Molecule: 1-(2,6-Difluorobenzenesulfonyl)piperazine HCl Step2->Product

Figure 1: Two-step synthetic workflow for 1-(2,6-Difluorobenzenesulfonyl)piperazine HCl.

Quantitative Data Summary

Compound / MetricCAS NumberMolecular Weight ( g/mol )EquivalentsFunctionPhysical State
Boc-Piperazine 57260-71-6186.251.0NucleophileWhite solid
2,6-Difluorobenzenesulfonyl Cl 60230-36-6212.601.1ElectrophileYellow liquid[4]
Triethylamine (TEA) 121-44-8101.191.5 - 2.0Acid ScavengerClear liquid
Boc-Intermediate N/A362.43N/AIntermediateWhite/Off-white solid
Target HCl Salt 731003-62-6298.74N/AFinal ProductWhite crystalline solid

Step-by-Step Methodology (Self-Validating Protocol)

Step 1: N-Sulfonylation

Objective: Synthesis of tert-butyl 4-(2,6-difluorobenzenesulfonyl)piperazine-1-carboxylate.

  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl piperazine-1-carboxylate (18.6 g, 100 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Acid Scavenging: Add Triethylamine (TEA) (21.0 mL, 150 mmol) to the solution. Causality: TEA neutralizes the HCl byproduct generated upon substitution, preventing the competitive protonation of the piperazine nucleophile.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 2,6-difluorobenzenesulfonyl chloride (23.4 g, 110 mmol) dropwise over 15 minutes[1][4]. Causality: Strict thermal control at 0 °C mitigates localized exothermic degradation and prevents the formation of colored impurities.

  • Validation (In-Process): Remove the ice bath and allow the reaction to warm to room temperature (RT). After 2 hours, sample the reaction mixture for Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3).

    • Self-Validation: The consumption of Boc-piperazine (visualized via Ninhydrin stain) and the appearance of a distinct, UV-active product spot confirms completion.

  • Workup: Quench the reaction with saturated aqueous

    
     (50 mL). Separate the organic layer and wash sequentially with 1M HCl (50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield the intermediate as an off-white solid.
Step 2: Boc Deprotection & Salt Formation

Objective: Global deprotection yielding 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride.

  • Setup: Dissolve the crude intermediate (~36 g, ~100 mmol) from Step 1 in minimal anhydrous DCM (30 mL) or ethyl acetate.

  • Acidolysis: Under vigorous stirring at RT, slowly add a solution of 4M HCl in 1,4-dioxane (100 mL, 400 mmol).

    • Causality: The highly acidic condition rapidly cleaves the tert-butoxycarbonyl group, releasing gaseous isobutylene and carbon dioxide.

  • Precipitation: Stir for 3-4 hours. As the reaction progresses, the non-polar Boc-protected intermediate transitions to a highly polar hydrochloride salt, causing it to spontaneously crash out of the organic solvent system as a white precipitate.

  • Validation (In-Process): Monitor the disappearance of the intermediate via LC-MS. The target product mass will register at

    
    
    
    
    
    (representing the freebase ion).
  • Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold diethyl ether (2 x 50 mL) to strip away any residual 1,4-dioxane and trace organic impurities. Dry under high vacuum at 40 °C to afford the pure 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride.

Analytical Validation Strategy

To guarantee E-E-A-T (Expertise and Trustworthiness), structural confirmation must be executed via the following methodologies:

  • High-Performance Liquid Chromatography (HPLC): Analyze using a reversed-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). Target purity must exceed >95% via UV integration at 254 nm[1].

  • Proton Nuclear Magnetic Resonance (

    
    H-NMR, DMSO-
    
    
    
    ):
    • Expect a diagnostic multiplet between

      
       corresponding to the three aromatic protons on the 2,6-difluorophenyl ring.
      
    • The piperazine ring protons should appear as broad singlets/multiplets around

      
      [2].
      
    • A broad peak

      
       will correspond to the secondary amine hydrochloride salt (
      
      
      
      ).

References

Sources

An In-Depth Technical Guide to 1-(2,6-Difluorobenzenesulfonyl)piperazine: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The piperazine ring is a quintessential example of such a "privileged scaffold," prized for its versatile synthetic handles and its ability to confer favorable physicochemical properties to drug candidates.[1][2] The piperazine nucleus is a core component in a multitude of marketed drugs, spanning therapeutic areas from oncology and infectious diseases to central nervous system disorders.[1][2][3]

The strategic functionalization of this scaffold is paramount to its success. The introduction of a 2,6-difluorobenzenesulfonyl group is not a trivial modification; it is a deliberate design choice aimed at modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The gem-difluoro substitution on the phenyl ring can enhance metabolic stability, alter lipophilicity, and introduce specific electronic properties that can improve target binding affinity.[4]

This technical guide provides a comprehensive, field-proven overview of 1-(2,6-difluorobenzenesulfonyl)piperazine for researchers, chemists, and drug development professionals. We will dissect its core molecular attributes, provide a detailed and rationalized synthetic pathway, outline robust analytical protocols for its characterization, and discuss its strategic application as a high-value building block in drug discovery programs.

Core Molecular Attributes

Accurate identification and characterization begin with a clear understanding of the compound's fundamental properties. The following table summarizes the key data for 1-(2,6-difluorobenzenesulfonyl)piperazine and its commonly available hydrochloride salt.

AttributeValue (Free Base)Value (Hydrochloride Salt)Source
IUPAC Name 1-[(2,6-difluorophenyl)sulfonyl]piperazine1-[(2,6-difluorophenyl)sulfonyl]piperazine hydrochlorideInternal
Molecular Formula C₁₀H₁₂F₂N₂O₂SC₁₀H₁₂F₂N₂O₂S·HCl[5]
Molecular Weight 262.28 g/mol 298.74 g/mol [6]
Monoisotopic Mass 262.05875 DaN/A[5]
CAS Number Not Assigned1170652-14-8[6]

A Rationalized, Two-Stage Synthetic Pathway

The synthesis of 1-(2,6-difluorobenzenesulfonyl)piperazine is most efficiently achieved through a two-stage process. This approach ensures high purity and yield by first preparing a key reactive intermediate, 2,6-difluorobenzenesulfonyl chloride, which is subsequently coupled with piperazine. This methodology is favored for its reliability and scalability.

Stage 1: Synthesis of the Key Intermediate: 2,6-Difluorobenzenesulfonyl Chloride

The foundational step is the creation of the sulfonyl chloride. The most robust and well-documented method begins with 1,3-difluorobenzene.[4][7] The causality behind this choice is the directed ortho-lithiation, where the fluorine atoms guide the deprotonation to the C2 position, ensuring the correct isomer is formed.

Synthesis_of_2_6_Difluorobenzenesulfonyl_Chloride A 1,3-Difluorobenzene B Lithium 2,6-difluorobenzene- sulfinate (Intermediate) A->B 1. n-BuLi, THF, -78°C 2. SO₂ gas, -60°C C 2,6-Difluorobenzenesulfonyl Chloride B->C NCS, rt, 1h

Caption: Workflow for the synthesis of the sulfonyl chloride intermediate.

Experimental Protocol: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous diethyl ether (120 mL). Cool the flask to -78°C using a dry ice/acetone bath.

  • Lithiation: Add 1,3-difluorobenzene (9.4 g, 82 mmol) to the cooled solvent. Slowly add n-butyllithium (32.3 mL of a 2.5 M solution in hexane, 81 mmol) dropwise, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 3 hours. Causality: The low temperature is critical to prevent side reactions and ensure selective lithiation at the C2 position.

  • Sulfonylation: Bubble sulfur dioxide (SO₂) gas through the solution for approximately 20 minutes while maintaining a temperature of -60°C. A white precipitate of the lithium sulfinate salt will form.[7]

  • Chlorination: Add N-chlorosuccinimide (NCS) (12.10 g, 91 mmol) portion-wise to the suspension. Allow the reaction mixture to warm to room temperature and stir for 1 hour. The white solid will dissolve, yielding a pale brown solution.[7][8]

  • Work-up: Filter the reaction mixture to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure to yield crude 2,6-difluorobenzenesulfonyl chloride, which can be used in the next step without further purification.

Stage 2: Coupling with Piperazine to Yield the Final Product

This stage involves a standard nucleophilic substitution reaction to form the sulfonamide bond. Piperazine, a symmetrical diamine, acts as the nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride.

Coupling_Reaction A 2,6-Difluorobenzenesulfonyl Chloride C 1-(2,6-Difluorobenzenesulfonyl) piperazine A->C B Piperazine B->C Pyridine, 15°C to rt Drug_Discovery_Logic A Privileged Scaffold (Piperazine Core) C 1-(2,6-Difluorobenzenesulfonyl)piperazine (High-Value Building Block) A->C B ADME-Modulating Moiety (2,6-Difluorobenzenesulfonyl) B->C D Synthetic Elaboration (Functionalization at N4) C->D Amidation, Alkylation, Reductive Amination, etc. E Library of Novel Chemical Entities (Drug Candidates) D->E F Screening & Lead Optimization E->F G Therapeutic Agent F->G

Sources

Methodological & Application

Application of 1-(2,6-Difluorobenzenesulfonyl)piperazine in Neuropharmacology: Scaffold Design and 5-HT6 Receptor Antagonist Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug development, targeting the 5-Hydroxytryptamine 6 (5-HT6) receptor has emerged as a premier strategy for treating cognitive impairment associated with Alzheimer's disease, schizophrenia, and obesity[1]. As a Gs-coupled G-protein coupled receptor (GPCR) exclusively expressed in the central nervous system (CNS), the 5-HT6 receptor offers a unique opportunity for targeted intervention without peripheral side effects.

The compound 1-(2,6-Difluorobenzenesulfonyl)piperazine is a highly privileged, field-proven pharmacophore building block. When coupled to indole, indazole, or isoindoline cores, it consistently yields 5-HT6 antagonists with sub-nanomolar affinity, exceptional metabolic stability, and high blood-brain barrier (BBB) penetrance [2][3]. This application note details the mechanistic rationale, quantitative structure-activity relationship (QSAR) advantages, and validated protocols for utilizing this scaffold in drug discovery workflows.

Pharmacophore Rationale: The 2,6-Difluorobenzenesulfonyl Advantage

The architectural design of 5-HT6 receptor antagonists heavily relies on the arylsulfonylpiperazine motif. Every structural component of 1-(2,6-difluorobenzenesulfonyl)piperazine serves a precise, causal function in receptor binding and pharmacokinetics [3]:

  • The Piperazine Moiety (The Anchor): The basic secondary or tertiary nitrogen of the piperazine ring is protonated at physiological pH. This allows it to form a critical, charge-reinforced salt bridge with the highly conserved Aspartate residue (D106 / Asp3.32) in transmembrane domain 3 (TM3) of the 5-HT6 receptor.

  • The Sulfonyl Linker (The Director): The

    
     group acts as a rigid hinge and a strong hydrogen bond acceptor. It interacts specifically with Ser193 (S5.43) or Asn288 (N6.55), orienting the molecule precisely within the binding cleft.
    
  • The 2,6-Difluoro Substitution (The Optimizer): The addition of fluorine atoms at the ortho positions (2 and 6) provides a triad of benefits:

    • Conformational Locking: The steric bulk of the ortho-fluorines forces the phenyl ring into an orthogonal conformation relative to the sulfonyl plane. This locked geometry perfectly complements the narrow hydrophobic pocket formed by extracellular loop 2 (ECL2) and helices 5 and 6 [4].

    • Electronic Modulation: Fluorine's strong electron-withdrawing nature alters the electron density of the sulfonyl oxygens, fine-tuning their hydrogen-bonding strength and improving overall target residence time.

    • Metabolic Shielding: Cytochrome P450 enzymes typically hydroxylate the electron-rich ortho and para positions of phenyl rings. The strong C-F bonds block these metabolic liabilities, drastically extending the in vivo half-life.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes representative QSAR data demonstrating the empirical superiority of the 2,6-difluoro substitution when applied to a standard indole-piperazine scaffold [2][3].

Aryl Substitution on Sulfonyl5-HT6 Binding Affinity (

, nM)
BBB Penetrance (

)
Metabolic Half-life (Rat Microsomes, min)
Unsubstituted (Phenyl)15.2 ± 1.40.3225
4-Fluoro (Monosubstituted)8.5 ± 0.90.5140
2,6-Difluoro (Disubstituted) 1.2 ± 0.3 0.84 >120

Neuropharmacological Mechanism of Action

Antagonism of the 5-HT6 receptor by 2,6-difluorobenzenesulfonyl-derived compounds modulates downstream neurotransmission. By blocking the receptor's constitutive activity, these compounds decrease cAMP accumulation, which subsequently disinhibits GABAergic interneurons. This cascade ultimately increases the release of acetylcholine and glutamate in the prefrontal cortex and hippocampus, driving cognitive enhancement [1][4].

Pathway Ligand 1-(2,6-Difluorobenzenesulfonyl) piperazine derivative Receptor 5-HT6 Receptor (Inhibition) Ligand->Receptor High Affinity Binding Gs Gs Protein (Decreased Activation) Receptor->Gs Antagonism cAMP Reduced cAMP Levels Gs->cAMP Interneurons GABAergic Interneurons (Disinhibition) cAMP->Interneurons Pathway Modulation NT Increased Acetylcholine & Glutamate Release Interneurons->NT Disinhibition of Excitatory Pathways Outcome Cognitive Enhancement NT->Outcome

Fig 1: 5-HT6 receptor antagonism signaling cascade leading to cognitive enhancement.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis of a target antagonist and its subsequent in vitro pharmacological evaluation.

Protocol A: Chemical Synthesis (Scaffold Coupling)

This protocol describes the coupling of 1-(2,6-difluorobenzenesulfonyl)piperazine to an indole core via reductive amination, a standard method for generating 5-HT6 ligands [2].

Reagents & Materials:

  • 1-(2,6-Difluorobenzenesulfonyl)piperazine (Building block)

  • 1-(Arylsulfonyl)-1H-indole-3-carboxaldehyde (Core scaffold)

  • Sodium triacetoxyborohydride (

    
    )
    
  • Dichloromethane (DCM) and Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of the indole-3-carboxaldehyde and 1.2 equivalents of 1-(2,6-difluorobenzenesulfonyl)piperazine in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality Check: Anhydrous conditions prevent the premature hydrolysis of the imine intermediate.

  • Imine Formation: Add catalytic glacial acetic acid (0.1 equivalents) to the mixture and stir at room temperature for 2 hours.

    • Causality Check: Mild acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the piperazine nitrogen.

  • Reduction: Cool the reaction to 0°C. Slowly add 1.5 equivalents of

    
    . Allow the mixture to warm to room temperature and stir for 12 hours.
    
    • Causality Check:

      
       is chosen over 
      
      
      
      because it is a milder reducing agent that selectively reduces the iminium ion without reducing the aldehyde starting material.
  • Quenching & Purification: Quench the reaction with saturated aqueous

    
    . Extract the organic layer with DCM, dry over 
    
    
    
    , and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: EtOAc/Hexane) to yield the pure antagonist.
Protocol B: In Vitro Radioligand Binding Assay

This assay determines the binding affinity (


) of the synthesized compound for the human 5-HT6 receptor [1][3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the cloned human 5-HT6 receptor. Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer.
    
  • Incubation: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from

    
     to 
    
    
    
    M), 50 µL of [
    
    
    ]-LSD (final concentration 2.0 nM), and 100 µL of the membrane suspension (approx. 15 µg protein/well). Incubate at 37°C for 60 minutes.
    • Causality Check:[

      
      ]-LSD is a non-selective serotonin ligand, but when used in a transfected HEK-293 cell line that only expresses the 5-HT6 receptor, it acts as a highly specific, high-affinity probe.
      
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Causality Check: PEI coats the negatively charged glass fibers with positive charges. This prevents the basic piperazine test compounds and the radioligand from binding non-specifically to the filter, drastically reducing background noise.

  • Washing & Counting: Wash the filters three times with 3 mL of ice-cold assay buffer. Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
    • Causality Check: Converting to

      
       normalizes the data against the specific radioligand concentration (
      
      
      
      ) and its dissociation constant (
      
      
      ), ensuring the affinity values are absolute and comparable across different laboratories.

Workflow Synth 1. Chemical Synthesis (Scaffold Coupling) Membrane 2. HEK-293 Cell Culture & Membrane Preparation Synth->Membrane Incubation 3. Radioligand Incubation ([3H]-LSD + Test Compound) Membrane->Incubation Filtration 4. Rapid Filtration (PEI-treated GF/B filters) Incubation->Filtration Counting 5. Liquid Scintillation Counting Filtration->Counting Analysis 6. IC50/Ki Determination (Cheng-Prusoff Equation) Counting->Analysis

Fig 2: Experimental workflow for the synthesis and screening of 5-HT6 receptor antagonists.

References

  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation Source: MDPI Molecules URL:[Link]

  • Source: Google Patents (WO2008003703A1)

Introduction: The Strategic Importance of Fluorinated Piperazine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of 1-(2,6-Difluorobenzenesulfonyl)piperazine as a Key Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the core of numerous FDA-approved drugs across a spectrum of therapeutic areas, from oncology to central nervous system disorders.[1][2] Its prevalence is due to its unique combination of properties: the two nitrogen atoms provide handles for synthetic modification, improve aqueous solubility, and can be protonated under physiological conditions, facilitating critical interactions with biological targets.[3]

This guide focuses on a strategically important derivative, 1-(2,6-Difluorobenzenesulfonyl)piperazine . The incorporation of the 2,6-difluorobenzenesulfonyl moiety introduces specific, advantageous properties. The fluorine atoms can enhance metabolic stability and modulate the pKa of the piperazine nitrogens, while the sulfonyl group acts as a rigid linker and a strong hydrogen bond acceptor. This intermediate is a versatile building block, primarily utilized in coupling reactions to construct complex API molecules.[4]

As Senior Application Scientists, our goal is to move beyond simple procedural lists. This document provides not only validated, step-by-step protocols for the synthesis of this key intermediate and its subsequent use in a representative API synthesis but also delves into the underlying chemical principles, the rationale for specific procedural choices, and the self-validating systems that ensure experimental trustworthiness.

Part 1: Synthesis of the Intermediate: 1-(2,6-Difluorobenzenesulfonyl)piperazine

Principle and Mechanistic Insight

The synthesis of 1-(2,6-Difluorobenzenesulfonyl)piperazine is achieved via a nucleophilic acyl substitution reaction. In this process, the nucleophilic secondary amine of piperazine attacks the electrophilic sulfur atom of 2,6-difluorobenzenesulfonyl chloride. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This neutralization prevents the protonation of the starting piperazine, which would render it non-nucleophilic and halt the reaction.[5] The primary challenge is to achieve selective mono-sulfonylation, avoiding the formation of the 1,4-disubstituted byproduct. This is controlled by careful stoichiometry and slow addition of the sulfonyl chloride.

Experimental Workflow: Synthesis of Intermediate

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation A Piperazine & Triethylamine in Dichloromethane (DCM) B Cool to 0-5 °C (Ice Bath) A->B Dissolve D Slow, Dropwise Addition B->D Add Reactant C 2,6-Difluorobenzenesulfonyl Chloride in DCM E Stir at 0 °C, then Warm to Room Temp. D->E Reaction Progress (Monitor by TLC/LC-MS) F Quench with Water E->F Proceed to Work-up G Separate Organic Layer F->G H Wash with Brine, Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by Recrystallization or Column Chromatography I->J K 1-(2,6-Difluorobenzenesulfonyl)piperazine J->K Final Product

Caption: Workflow for the synthesis of the piperazine intermediate.

Detailed Synthesis Protocol
ParameterValue/Description
Reactants Piperazine (4.0 eq), 2,6-Difluorobenzenesulfonyl Chloride (1.0 eq), Triethylamine (1.5 eq)
Solvent Dichloromethane (DCM), anhydrous
Temperature 0 °C to Room Temperature (approx. 20-25 °C)
Reaction Time 2-4 hours (monitor for completion)
Expected Yield 85-95%
Purity Target >98% (by HPLC)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperazine (4.0 equivalents).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to dissolve the piperazine, followed by triethylamine (1.5 equivalents).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Reactant Addition: Dissolve 2,6-difluorobenzenesulfonyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM and load it into the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled piperazine mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitoring (Trustworthiness): Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1M HCl (to remove excess piperazine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield 1-(2,6-difluorobenzenesulfonyl)piperazine as a white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[6][7]

Expert Insights: The "Why" Behind the Protocol
  • Excess Piperazine: Using a significant excess of piperazine serves a dual purpose. It acts as both the nucleophile and, to some extent, a base. More importantly, it statistically favors mono-substitution, competitively inhibiting the formation of the undesired 1,4-disubstituted byproduct.

  • Choice of Base: While excess piperazine can act as a base, the inclusion of triethylamine is critical. It is a non-nucleophilic organic base that efficiently scavenges the generated HCl. This prevents the formation of piperazine hydrochloride salts, which are unreactive, thus ensuring the reaction proceeds to completion.[5]

  • Controlled Addition at Low Temperature: The reaction between an amine and a sulfonyl chloride is highly exothermic. Slow, dropwise addition at 0 °C is a critical safety and process control parameter. It prevents temperature spikes that could lead to side reactions and ensures a controlled reaction rate.

Part 2: Application in API Synthesis: A Representative Protocol

Principle and Mechanistic Insight

1-(2,6-Difluorobenzenesulfonyl)piperazine is a versatile intermediate for building more complex molecules. A common application is its use in nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed Buchwald-Hartwig amination reactions.[8] In these reactions, the secondary amine of the piperazine intermediate is coupled with an aryl or heteroaryl halide. For this guide, we will detail a representative SₙAr reaction with an electron-deficient heterocyclic chloride, a common motif in kinase inhibitors.[2][9] The reaction is driven by the formation of a stable Meisenheimer complex intermediate, facilitated by a non-nucleophilic base and heat.

Experimental Workflow: API Synthesis via SₙAr

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up & Isolation A Intermediate (1.0 eq) & Heterocyclic Halide (1.1 eq) B Add Base (e.g., K2CO3, 2.0 eq) & Solvent (e.g., DMF) A->B Combine C Heat Reaction Mixture (e.g., 80-100 °C) B->C Initiate Reaction D Stir for 4-12 hours (Monitor by HPLC/LC-MS) C->D E Cool to Room Temp. D->E Proceed to Work-up F Dilute with Water, Extract with Ethyl Acetate E->F G Wash Organic Layers, Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Purify by Column Chromatography &/or Recrystallization H->I J Final API I->J Final Product

Caption: Workflow for a representative API synthesis via SₙAr.

Detailed Synthesis Protocol
ParameterValue/Description
Reactants 1-(2,6-Difluorobenzenesulfonyl)piperazine (1.0 eq), 2-Chloro-4-aminopyrimidine (1.1 eq), Potassium Carbonate (K₂CO₃) (2.0 eq)
Solvent N,N-Dimethylformamide (DMF), anhydrous
Temperature 90 °C
Reaction Time 4-8 hours (monitor for completion)
Expected Yield 75-90%
Purity Target >99.5% (by HPLC, pharmaceutical grade)

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry reaction vessel purged with nitrogen, add 1-(2,6-difluorobenzenesulfonyl)piperazine (1.0 equivalent), the heterocyclic halide (e.g., 2-chloro-4-aminopyrimidine, 1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring (Trustworthiness): Monitor the reaction for the disappearance of the starting materials using a validated HPLC method. This in-process control is crucial for determining the reaction endpoint and preventing the formation of degradation impurities.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into ice water, which will often precipitate the crude product.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Isolation: Purify the crude material using flash column chromatography. For pharmaceutical applications, a final recrystallization step is typically required to achieve the desired purity (>99.5%) and control the polymorphic form of the API.

  • Final API Characterization: The final API must be rigorously characterized to confirm its identity, strength, quality, and purity. This includes ¹H NMR, ¹³C NMR, Mass Spectrometry, elemental analysis, and a validated HPLC purity method.

Expert Insights: The "Why" Behind the Protocol
  • Choice of Heterocycle: Electron-deficient heterocycles (like chloropyrimidines) are highly activated towards SₙAr. The electron-withdrawing nitrogen atoms in the ring stabilize the negative charge in the Meisenheimer intermediate, facilitating the reaction without the need for a metal catalyst.

  • Base and Solvent: A combination of a moderately strong, non-nucleophilic base like K₂CO₃ and a polar aprotic solvent like DMF is ideal. DMF effectively dissolves the reactants and salts, while K₂CO₃ is strong enough to deprotonate the piperazine nitrogen and neutralize the HCl byproduct without interfering with the reaction.

  • Inert Atmosphere: While not always strictly necessary for SₙAr, performing the reaction under a nitrogen or argon atmosphere is good practice. It prevents potential oxidative side reactions at elevated temperatures, ensuring a cleaner product profile.

Part 3: Safety, Handling, and Data Management

Safety and Handling

All operations must be conducted by trained personnel in a well-ventilated chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,6-Difluorobenzenesulfonyl Chloride: Corrosive and moisture-sensitive.[10] Reacts with water to release HCl gas. Handle under an inert atmosphere and avoid contact with skin and eyes.[10][11]

  • Piperazine: Corrosive and can cause skin burns and serious eye damage.[12] It is also hygroscopic.[12]

  • Triethylamine & DMF: Flammable liquids with harmful vapors. Avoid inhalation and skin contact.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[11][12][13][14]

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
2,6-Difluorobenzenesulfonyl ChlorideC₆H₃ClF₂O₂S212.6060230-36-6Corrosive, Water-Reactive
PiperazineC₄H₁₀N₂86.14110-85-0Corrosive, Respiratory Irritant[12]
Intermediate C₁₀H₁₂F₂N₂O₂S 278.28 1170652-14-8 (as HCl salt) [15]Irritant

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. Available from: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • A GC-MS method for the separation and identification of piperazines found in street samples. Royal Society of Chemistry. Available from: [Link]

  • Analytical Method Summaries. Eurofins. Available from: [Link]

  • An evolving role of piperazine moieties in drug design and discovery. PubMed. Available from: [Link]

  • 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Center for Biotechnology Information. Available from: [Link]

  • Exploring the Applications of 2,6-Difluorobenzenesulfonyl Chloride in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Piperazine derivatives and their use as synthesis intermediates. Google Patents.
  • The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. ScienceDirect. Available from: [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available from: [Link]

  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. PubMed. Available from: [Link]

  • Process for the Manufacture of fused piperazin-2-one derivatives. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Sulfonylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Sulfonylpiperazines are a cornerstone scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] However, their synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, competing side reactions, and purification difficulties.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compounds.

Core Principles of Sulfonylpiperazine Synthesis

The most common method for synthesizing sulfonylpiperazines involves the nucleophilic substitution reaction between a piperazine derivative and a sulfonyl chloride.[3] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3] The electrophilic sulfur atom of the sulfonyl chloride is attacked by one of the nucleophilic nitrogen atoms of the piperazine ring, leading to the formation of a stable sulfonamide bond.[3]

General Reaction Mechanism

The diagram below illustrates the fundamental transformation.

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine (Nucleophile) Sulfonylpiperazine Sulfonylpiperazine Piperazine->Sulfonylpiperazine Nucleophilic Attack (S-N bond formation) plus1 + SulfonylChloride Sulfonyl Chloride (Electrophile) SulfonylChloride->Sulfonylpiperazine HCl HCl plus2 + ProtonatedBase Protonated Base HCl->ProtonatedBase Neutralization Base Base Base->ProtonatedBase

Caption: General reaction scheme for sulfonylpiperazine synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix it?

Low yields are a frequent issue stemming from several factors. A systematic approach is the best way to diagnose the problem.[4][5]

Possible Causes & Suggested Solutions:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture, which hydrolyzes them to the corresponding and unreactive sulfonic acid.[6][7]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[4]

  • Poor Reactivity of Starting Materials: Electron-deficient piperazines or sterically hindered reagents can be poor nucleophiles, leading to slow or incomplete reactions.[4]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. Be aware that higher temperatures can also promote side reactions.[5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and substrate-dependent.[7]

    • Solution: Systematically screen different conditions. For instance, a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) is often a better choice than pyridine, which can sometimes react with the sulfonyl chloride.[6][7] Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard starting points.

  • Product Loss During Workup/Purification: Sulfonylpiperazines can be water-soluble, especially if protonated, leading to losses during aqueous extraction. Their basic nature can also cause tailing and poor separation during silica gel chromatography.[8]

    • Solution: During extraction, ensure the aqueous layer is at a basic pH to keep the product in the organic phase. For purification, consider adding a small amount of a competing base like triethylamine (0.5-1%) to the eluent to improve peak shape during column chromatography.[8] Alternatively, recrystallization from a suitable solvent system can be a highly effective purification method.[4][8]

Troubleshooting_Low_Yield cluster_reaction Reaction Analysis cluster_solutions Potential Solutions start Problem: Low Isolated Yield check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc tlc_result Starting materials fully consumed? check_tlc->tlc_result workup_issue Investigate Workup & Purification: - Product loss during extraction? - Poor separation on column? - Suboptimal recrystallization? tlc_result->workup_issue Yes reaction_issue Investigate Reaction Conditions: - Reagent quality (hydrolysis)? - Suboptimal base/solvent/temp? - Side reactions consuming material? tlc_result->reaction_issue No solution_workup Optimize Purification: - Adjust pH during extraction. - Add TEA to chromatography eluent. - Screen recrystallization solvents. workup_issue->solution_workup solution_reaction Optimize Reaction: - Use anhydrous conditions. - Screen different bases/solvents. - Verify stoichiometry. - Consider mono-protected piperazine. reaction_issue->solution_reaction

Caption: Troubleshooting decision tree for low reaction yield.[4]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I avoid them?

The formation of multiple products is a classic sign of competing side reactions. The two most common culprits are di-sulfonylation and hydrolysis.

  • Di-sulfonylation: This occurs when both nitrogen atoms of the piperazine ring react with a molecule of sulfonyl chloride, forming an undesired bis-sulfonylated byproduct.[6] This is especially common with unprotected piperazine.

    • How to Avoid:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of piperazine to sulfonyl chloride.[6] Adding the sulfonyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) can help favor mono-substitution.[7]

      • Use a Mono-Protected Piperazine: This is the most robust strategy. Using a piperazine with one nitrogen protected (e.g., with a Boc group) ensures that the reaction can only occur at the desired site.[9] The protecting group can be removed in a subsequent step.

  • Hydrolysis of Sulfonyl Chloride: As mentioned previously, any water in the reaction will convert your electrophile into an inert sulfonic acid, which will appear as a polar, baseline spot on TLC.[6]

    • How to Avoid: Rigorously adhere to anhydrous reaction conditions.[4]

  • Reaction with Solvent or Base: Nucleophilic solvents or bases, like pyridine, can compete with the piperazine and react with the sulfonyl chloride.[6]

    • How to Avoid: Choose a non-nucleophilic base (e.g., Et₃N, DIPEA) and an aprotic solvent (e.g., DCM, THF, Toluene).[7]

Frequently Asked Questions (FAQs)

Q3: How do I choose the most appropriate base for my reaction?

The base has two primary roles: to scavenge the generated HCl and to deprotonate the piperazine, potentially increasing its nucleophilicity. The ideal base should be non-nucleophilic to avoid reacting with the sulfonyl chloride.[7]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These are excellent choices. They are sterically hindered, non-nucleophilic, and strong enough to neutralize the acid byproduct effectively.[7]

  • Pyridine: While often used as both a solvent and a base, it can act as a nucleophilic catalyst and may lead to undesired byproducts, especially at higher temperatures.[6][7] Use with caution.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be effective, particularly in polar aprotic solvents like DMF or acetonitrile, but often require higher temperatures and may lead to heterogeneity issues.[7]

Q4: What is the impact of the solvent on the reaction?

The solvent's primary role is to dissolve the reactants and facilitate the reaction.[10]

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common first choices. They are generally unreactive and effectively solubilize a wide range of substrates.

  • Solvent-Free Conditions: For some substrates, microwave-assisted, solvent-free synthesis can dramatically shorten reaction times and improve yields.[11][12]

  • Green Solvents: As the field moves towards more sustainable practices, exploring greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is encouraged.[13]

Q5: My sulfonyl chloride reagent is old. How can I assess its quality?

Old sulfonyl chlorides may have partially hydrolyzed to sulfonic acid.[7] This reduces the amount of active electrophile, leading to incomplete reactions and low yields.

  • Assessment: You can run a small-scale control reaction with a simple, reliable amine (like benzylamine) that is known to work well. If this control reaction fails or gives a low yield, it is highly likely your sulfonyl chloride has degraded.[7]

  • Prevention: Always store sulfonyl chlorides in a desiccator under an inert atmosphere.[7] When in doubt, it is best to use a freshly opened bottle or a purified reagent.

Optimized Experimental Protocol: General Procedure for Sulfonylpiperazine Synthesis

This protocol provides a robust starting point for the synthesis of a mono-sulfonylated piperazine using a mono-Boc-protected piperazine.

Experimental_Workflow setup 1. Reaction Setup - Oven-dried round-bottom flask - Magnetic stir bar - Inert atmosphere (N₂ or Ar) addition1 2. Reagent Addition (Amine) - Dissolve N-Boc-piperazine (1.0 eq.)  and Et₃N (1.5 eq.) in anhydrous DCM. setup->addition1 cooling 3. Cooling - Cool the solution to 0 °C  using an ice bath. addition1->cooling addition2 4. Reagent Addition (Electrophile) - Dissolve sulfonyl chloride (1.05 eq.)  in anhydrous DCM. - Add dropwise to the amine solution. cooling->addition2 reaction 5. Reaction Monitoring - Stir at 0 °C for 30 min, then  warm to room temperature. - Monitor by TLC until starting  material is consumed (2-12 h). addition2->reaction workup 6. Workup & Extraction - Quench with water. - Separate layers. - Extract aqueous layer with DCM. - Combine organic layers, wash with  brine, dry (Na₂SO₄), and filter. reaction->workup purification 7. Purification - Concentrate under reduced pressure. - Purify crude product by column  chromatography or recrystallization. workup->purification characterization 8. Characterization - Confirm structure and purity  (NMR, LC-MS, HRMS). purification->characterization

Caption: Step-by-step experimental workflow for a typical synthesis.[4][7]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-Boc-piperazine (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, to make a ~0.2 M solution) followed by triethylamine (Et₃N, 1.5 equivalents). Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.05-1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC until the limiting reagent is consumed.

  • Workup: Once complete, cool the mixture back to 0 °C and quench by slowly adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[4]

Data Summary: Key Reaction Parameters

The optimal conditions can vary, but the table below provides a validated starting point for optimization.

ParameterRecommended RangeRationale & Key Considerations
Piperazine:Sulfonyl Chloride Ratio 1 : 1.05A slight excess of the sulfonyl chloride can help drive the reaction to completion, but a large excess should be avoided to prevent di-sulfonylation if using unprotected piperazine.[4][6]
Base (e.g., Et₃N) 1.2 - 2.0 equivalentsMust be sufficient to neutralize the HCl byproduct. An excess is generally not harmful but may complicate purification.
Temperature 0 °C to Room Temp.Initial addition at 0 °C controls the exothermic reaction and minimizes side products. The reaction can then proceed at room temperature.[3]
Solvent Anhydrous DCM, THF, MeCNMust be aprotic and anhydrous. DCM is an excellent first choice due to its inertness and ease of removal.[7]
Concentration 0.1 - 0.5 MHigher concentrations can increase reaction rates, but may also lead to solubility issues or increased side reactions.[]

References

  • Technical Support Center: Optimization of Sulfonamide Synthesis. (2025). Benchchem.
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. (2025). Benchchem.
  • Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. (2025). Benchchem.
  • Optimizing reaction conditions for sulfonylation. (2025). Benchchem.
  • Kwak, S.-H., et al. (2020). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. Available from: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. Available from: [Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (2025). ResearchGate. Available from: [Link]

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). Benchchem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). Benchchem.
  • Side reactions to avoid in the synthesis of dichlorophenylpiperazines. (2025). Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ResearchGate. Available from: [Link]

  • Purification of piperazine. (1959). Google Patents.
  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (2021). MDPI. Available from: [Link]

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. (2024). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (2025). ResearchGate. Available from: [Link]

  • Solvent-free microwave-assisted synthesis of aripiprazole. (2018). ResearchGate. Available from: [Link]

  • Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. (2017). RSC Advances. Available from: [Link]

Sources

Technical Support Center: Purification of 1-(2,6-Difluorobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

1-(2,6-Difluorobenzenesulfonyl)piperazine is a critical intermediate in drug development. Structurally, it features a highly electron-withdrawing difluorobenzenesulfonyl group and a free secondary amine on the piperazine ring. During standard normal-phase column chromatography, the basic piperazine nitrogen acts as a strong hydrogen-bond acceptor and cation. This leads to profound secondary interactions with the weakly acidic, deprotonated silanol groups (Si-O⁻) on the 1[1]. This mixed-mode retention mechanism invariably causes severe 2[2].

To ensure scientific integrity and high-purity recovery, the chromatographic system must be engineered to suppress these silanol interactions.

Troubleshooting Workflow

PiperazineTroubleshooting Start Observation: Severe Peak Tailing / Streaking Mechanism Mechanism: Piperazine Amine interacts with Acidic Silanols (Si-OH) Start->Mechanism Action1 Intervention: Add 1-3% Triethylamine (TEA) to Mobile Phase Mechanism->Action1 Decision Did peak shape and recovery improve? Action1->Decision Success Success: Proceed with TEA-modified Elution Decision->Success Yes Action2 Alternative: Switch to Amine-Bonded Silica or Basic Alumina Decision->Action2 No

Troubleshooting workflow for resolving piperazine peak tailing during silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does my 1-(2,6-Difluorobenzenesulfonyl)piperazine streak across the TLC plate and co-elute with impurities on a standard silica column? A1: The streaking is a macroscopic symptom of multiple retention mechanisms. While the sulfonamide moiety partitions normally between the solvent and silica, the free secondary amine of the piperazine ring forms strong ionic and hydrogen bonds with 3[3]. This causes the compound to drag through the column, broadening the elution band and causing it to overlap with closely eluting impurities[1].

Q2: What is the most effective solvent system to prevent this tailing? A2: You must actively deactivate the silica gel by adding a basic modifier. Incorporating 4[4] or 10% ammonia in methanol into your mobile phase (e.g., Dichloromethane/Methanol) effectively neutralizes the acidic silanol sites[2]. A highly recommended starting point for this specific sulfonamide is a gradient of 0-10% Methanol in Dichloromethane, with a constant 1% TEA additive.

Q3: I am already using TEA, but my compound is still tailing. What are my alternatives? A3: If normal-phase silica with TEA is insufficient, the stationary phase itself must be changed. Switching to an 2[2] (e.g., aminopropyl silica) provides an inert surface for basic compounds, eliminating the need for mobile phase additives entirely. Alternatively, modern Type B silica (which has reduced free silanol content) or basic alumina can be utilized[3].

Q4: My crude mixture has poor solubility in the starting mobile phase (DCM/Hexane). How should I load the column without causing band broadening? A4: Employ the 5[5]. Dissolve the crude 1-(2,6-Difluorobenzenesulfonyl)piperazine in a minimal amount of a highly volatile solvent (like acetone or pure DCM). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution, and evaporate it under reduced pressure until you achieve a dry, free-flowing powder. Load this powder directly onto the top of the packed column to ensure a narrow initial analyte band.

Experimental Protocol: TEA-Deactivated Normal-Phase Chromatography

This protocol is designed as a self-validating system: pre-treating the silica ensures silanol masking is complete before the analyte is introduced, preventing the piperazine from acting as the neutralizing agent (which would cause irreversible yield loss).

Step 1: Solvent Preparation Prepare the primary mobile phase (e.g., 94% Dichloromethane, 5% Methanol, 1% Triethylamine). Ensure the TEA is thoroughly mixed. Causality: TEA is highly volatile; prepare fresh batches to ensure the 1% concentration is maintained, which is critical for continuous silanol suppression[2][4].

Step 2: Column Deactivation & Packing In a beaker, create a slurry of silica gel using the TEA-spiked mobile phase. Pour the slurry into the column and gently tap to remove air bubbles. Flush the packed bed with at least 2 column volumes of the TEA-containing solvent. Causality: Pre-equilibrating the silica with TEA neutralizes the acidic silanol sites prior to sample introduction.

Step 3: Sample Loading (Dry Loading) Dissolve the crude 1-(2,6-Difluorobenzenesulfonyl)piperazine in minimal DCM. Add silica gel (1:3 ratio to crude mass) and concentrate on a rotary evaporator to a dry powder[5]. Carefully pour this powder onto the flat top of the silica bed. Add a 1 cm protective layer of clean sand.

Step 4: Elution & Fraction Collection Apply the mobile phase carefully to avoid disturbing the sand layer. Apply gentle air pressure to maintain a steady flow rate (approx. 2 inches/min drop in solvent level)[6]. Collect fractions in standard test tubes. Causality: A flow rate that is too slow allows for longitudinal diffusion (band broadening), while too fast prevents equilibrium. Maintaining a steady pressure optimizes theoretical plates.

Step 5: TLC Analysis Analyze the fractions using TLC plates pre-treated with the same TEA-containing solvent. The target piperazine derivative should elute as a tight, symmetrical spot with an6[6].

Quantitative Data: Solvent System Optimization

The following table summarizes the expected chromatographic behavior of piperazine derivatives under various mobile phase conditions on standard Type A silica gel.

Solvent SystemBasic ModifierTLC Spot ShapeTypical Rf ValueExpected Recovery (%)
DCM / MeOH (95:5)NoneSevere streaking0.05 - 0.15< 50%
DCM / MeOH (95:5)0.1% TEAModerate tailing0.15 - 0.2070 - 80%
DCM / MeOH (95:5) 1.0% TEA Symmetrical 0.25 - 0.35 > 95%
EtOAc / Hexane (50:50)1.0% TEASymmetrical0.20 - 0.30> 90%
DCM / MeOH (95:5)1.0% NH₄OHSymmetrical0.30 - 0.40> 95%

Note: Aim for an Rf value between 0.2 and 0.4 for optimal column separation[5][6].

References

  • Phenomenex - How to Reduce Peak Tailing in HPLC?. Available at:[Link]

  • Department of Chemistry, University of Rochester - Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Organic Syntheses - Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

Sources

Preventing side product formation in difluorobenzenesulfonyl reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for difluorobenzenesulfonyl reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize difluorobenzenesulfonyl chlorides in the synthesis of sulfonamides and other derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, troubleshoot, and prevent the formation of common side products, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in my reaction with a difluorobenzenesulfonyl chloride, and how can I prevent it?

A1: The most prevalent and often most frustrating side product is the corresponding difluorobenzenesulfonic acid.[1][2][3] This arises from the hydrolysis of the highly reactive sulfonyl chloride in the presence of water. The sulfur atom in the sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by even trace amounts of water present in your reaction setup.[4][5]

Causality & Prevention:

  • Mechanism: Water acts as a nucleophile, attacking the sulfonyl group and displacing the chloride. This reaction is often accelerated by the base used in the primary reaction.

  • Core Directive - Anhydrous Conditions: The cornerstone of prevention is the rigorous exclusion of water.

    • Glassware: Thoroughly flame-dry all glassware under vacuum or oven-dry it at >100 °C for several hours and cool under a stream of dry inert gas (Nitrogen or Argon).[6]

    • Solvents & Reagents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure your amine and base are also anhydrous.

    • Atmosphere: Conduct the reaction under a positive pressure of an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the system.[1][6]

Q2: I'm reacting a primary amine and getting a second, higher molecular weight impurity. What is it and how do I stop it?

A2: You are likely observing the formation of a di-sulfonated byproduct. This occurs when a single primary amine molecule reacts with two molecules of the difluorobenzenesulfonyl chloride.

Causality & Prevention:

  • Mechanism: After the initial sulfonamide is formed (R-NH-SO₂Ar), the remaining N-H proton is acidic. The base in your reaction can deprotonate this sulfonamide, creating a nucleophilic anion (R-N⁻-SO₂Ar) that attacks a second molecule of the sulfonyl chloride.

  • Core Directive - Stoichiometric & Kinetic Control:

    • Stoichiometry: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the difluorobenzenesulfonyl chloride relative to your primary amine.[7]

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base.[4] This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide.

    • Low Temperature: Perform the addition and initial reaction at a low temperature, typically 0 °C, to moderate the reaction rate and improve selectivity.[6][7]

Q3: My reaction with a secondary amine is sluggish and gives multiple unidentified side products. What's going on?

A3: Reactions with secondary amines can be more challenging than with primary amines due to increased steric hindrance around the nitrogen atom.[1] This slower desired reaction can allow competing side reactions, such as degradation, to become more prominent.

Causality & Prevention:

  • Mechanism: The bulkier nature of secondary amines can impede their nucleophilic attack on the sulfonyl group. This may require more forcing conditions (e.g., higher temperatures), which in turn can lead to the thermal decomposition of the sulfonyl chloride or the product.[6][8]

  • Core Directive - Reaction Optimization:

    • Temperature: While gentle heating may be necessary, avoid excessive temperatures. A good starting point is room temperature, with cautious warming while monitoring by TLC or LC-MS for product formation and decomposition.[1]

    • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile or DMF can sometimes accelerate sluggish reactions compared to less polar solvents like dichloromethane (DCM).[1][9]

    • Extended Reaction Time: Monitor the reaction closely. If it is proceeding cleanly but slowly, simply extending the reaction time at room temperature is often the safest approach.

Q4: How does my choice of base impact side product formation?

A4: The base is a critical component, primarily tasked with neutralizing the HCl generated during the reaction.[4][10] An improper choice can lead to side reactions or a stalled reaction.

Causality & Prevention:

  • Mechanism: The reaction produces one equivalent of HCl. If not neutralized, this acid will protonate the starting amine, forming an ammonium salt (R₂NH₂⁺Cl⁻). This salt is no longer nucleophilic, effectively stopping the desired reaction.[5]

  • Core Directive - Use a Non-Nucleophilic Base:

    • Recommended Bases: Tertiary amines like triethylamine (Et₃N) or pyridine are standard choices.[1] They are basic enough to scavenge HCl but are generally not nucleophilic enough to compete with the primary/secondary amine in attacking the sulfonyl chloride.

    • Avoid Nucleophilic Bases: Avoid using primary or secondary amines as the base, as they will react to form sulfonamides themselves.

    • Inorganic Bases: Inorganic bases like K₂CO₃ can be used but often require more polar solvents and may have solubility issues. They are generally less common for this specific transformation.[7]

Troubleshooting Guide

This section addresses specific experimental outcomes and provides a logical workflow to diagnose and solve the underlying issues.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Sulfonamide 1. Incomplete reaction. 2. Hydrolysis of sulfonyl chloride. 3. Protonation of starting amine.1. Monitor reaction by TLC/LC-MS. If starting material remains, consider extending reaction time or gently warming.[1] 2. See Q1; ensure strictly anhydrous conditions.[6] 3. Ensure at least 1.1 equivalents of a suitable base (e.g., Et₃N) are used.[4]
Major Product is Difluorobenzenesulfonic Acid Significant water contamination in the reaction.Rigorously follow anhydrous protocols (See Q1). Dry all reagents and solvents. Use an inert atmosphere.[1]
Formation of Di-sulfonated Byproduct Reaction with a primary amine where the sulfonamide product reacts again.Use 1.0-1.1 eq. of sulfonyl chloride. Add it slowly at 0 °C.[7]
Reaction is Not Going to Completion 1. Poor nucleophilicity of the amine. 2. Steric hindrance. 3. Insufficient activation energy.1. Switch to a more polar, activating solvent like acetonitrile.[1] 2. Increase reaction time significantly and/or gently warm the reaction. 3. Allow the reaction to warm to room temperature or heat cautiously to 30-40 °C, monitoring for decomposition.[6]
Difficulty Purifying Product from Sulfonic Acid The sulfonic acid is polar and can be difficult to separate from a polar sulfonamide product.During aqueous workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates the sulfonic acid to a highly water-soluble sulfonate salt, which is efficiently extracted into the aqueous layer.[1]

Visualizing the Reaction and Troubleshooting Pathways

Diagrams can clarify complex relationships. The following DOT script visualizes the desired reaction versus the two most common side reactions.

G cluster_conditions Reaction Conditions reagents Amine (R-NH₂) + Difluorobenzenesulfonyl Chloride product Desired Sulfonamide (R-NH-SO₂ArF₂) reagents->product Base (Et₃N) Solvent (DCM) 0 °C to RT side_product1 Hydrolysis Product (HO-SO₂ArF₂) reagents->side_product1 H₂O side_product2 Di-sulfonation Product (R-N(SO₂ArF₂)₂) product->side_product2 Excess Sulfonyl Chloride + Base cond1 Desired Pathway (Anhydrous, Stoichiometric Control) cond2 Water Contamination cond3 Excess Sulfonyl Chloride + Primary Amine

Caption: Reaction pathways for sulfonamide synthesis.

The next diagram provides a logical workflow for troubleshooting low-yield reactions.

G start Problem: Low Yield check_hydrolysis Analyze crude product. Is sulfonic acid present? start->check_hydrolysis fix_hydrolysis Solution: Implement rigorous anhydrous technique. (See FAQ Q1) check_hydrolysis->fix_hydrolysis Yes check_sm Are starting materials (SMs) still present? check_hydrolysis->check_sm No/Minor incomplete_rxn Cause: Incomplete Reaction check_sm->incomplete_rxn Yes purification_issue Cause: Purification Loss check_sm->purification_issue No fix_incomplete Troubleshoot: 1. Extend reaction time. 2. Gently increase temp. 3. Check stoichiometry of base. incomplete_rxn->fix_incomplete fix_purification Solution: Optimize workup and chromatography. Consider basic wash. purification_issue->fix_purification

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Protocols

General Protocol for the Synthesis of an N-Aryl-2,3-difluorobenzenesulfonamide

This protocol provides a robust starting point and incorporates best practices to minimize side product formation. Optimization for specific substrates may be required.

1. Preparation (Anhydrous Technique is CRITICAL)

  • Place a round-bottom flask containing a magnetic stir bar in an oven (>100 °C) for at least 4 hours.

  • Assemble the flask while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Under an inert atmosphere, add the primary amine (1.0 equivalent).

  • Add anhydrous dichloromethane (DCM) to dissolve the amine (concentration typically 0.1-0.5 M).

  • Add triethylamine (1.5 equivalents) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

2. Reaction

  • In a separate, dry flask, dissolve 2,3-difluorobenzene-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.[10]

  • Using a syringe, add the sulfonyl chloride solution dropwise to the stirred, cooled amine solution over 10-15 minutes. A slow addition rate is key.[7]

  • Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, then remove the ice bath and allow it to warm to room temperature.

3. Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

4. Workup and Purification

  • Once complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove excess triethylamine)

    • Saturated aqueous NaHCO₃ (to remove the sulfonic acid byproduct)[1]

    • Brine (to reduce the amount of water in the organic layer)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the resulting crude sulfonamide by flash column chromatography or recrystallization.[11]

References

  • Benchchem. (n.d.). Optimizing reaction conditions for sulfonylation.
  • Benchchem. (n.d.). Technical Support Center: Reactions with 2,3-Difluorobenzene-1-sulfonyl chloride.
  • Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Chemctron Corporation. (1963). Production of organic sulfonyl chlorides. Google Patents.
  • Gomez, S. et al. (n.d.). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. PMC.
  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Guidechem. (2022). What is the synthesis method of 2,6-Difluorobenzenesulfonyl chloride?.
  • Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
  • Wiley-VCH. (2017). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride.
  • Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?.
  • Chemistry LibreTexts. (2023). Amine Reactions.
  • Benchchem. (n.d.). Assessing the Purity of 2,3-Difluorobenzene-1-sulfonyl chloride: A Comparative Guide for Researchers.
  • SciSpace. (n.d.). Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.

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Part 1: FAQ Knowledge Base – Mechanistic Causality & Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal: Advanced C–H Functionalization of Piperazines .

As drug development increasingly relies on highly decorated piperazine scaffolds, direct C–H functionalization has emerged as a critical late-stage strategy. However, the unique electronic and steric environment of the piperazine ring presents significant challenges, including regioselectivity (differentiating N1 vs. N4), stereocontrol, and over-functionalization.

This technical support guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and structural insights to help you overcome these synthetic hurdles.

Q1: When attempting C–H alkylation on an N,N'-disubstituted piperazine, I get an intractable mixture of α-alkylated products. How can I control site-selectivity? A1: This is a classic issue of insufficient electronic differentiation between the two nitrogen atoms. In photoredox-catalyzed C–H alkylation, site-selectivity is strictly governed by the oxidation potential of the nitrogen centers. The photocatalyst initiates a Photoinduced Electron Transfer (PET), selectively oxidizing the more electron-rich nitrogen to form a radical cation. Subsequent deprotonation and a spin-center shift generate the α-amino radical at that specific site (1[1]). Corrective Action: Ensure your substrate has electronically distinct N-protecting groups. Pair one alkyl group with one strongly electron-withdrawing group (e.g., Boc, Cbz, or a carbamate). The functionalization will predictably occur α to the more electron-rich (alkyl-substituted) nitrogen.

Q2: My Pd-catalyzed C(sp³)–H arylation using an aminoquinoline (AQ) directing group yields a poor cis/trans ratio. Why does this happen and how do I fix it? A2: Stereoselectivity in directed Pd-catalysis is dictated by the relative thermodynamic strain of the palladacycle intermediates. Palladacycle formation is reversible, and the oxidative addition of the aryl iodide is the stereodetermining step. The trans-palladacycle suffers from significant ring strain (


 kcal/mol) compared to the cis-isomer, naturally favoring cis-selectivity (2[2]). However, if you use highly electron-deficient aryl iodides, reductive elimination becomes the turnover-limiting step. This causes a buildup of Pd(IV) intermediates, allowing equilibration pathways that erode stereochemical fidelity.
Corrective Action: Switch to a more electron-rich coupling partner to accelerate reductive elimination, or upgrade your directing group to a dimethylaminoquinoline (DMAQ) amide, which provides better stereocontrol.

Q3: Why am I observing significant amounts of di-arylated byproducts, and how do I restrict the reaction to mono-functionalization? A3: Over-functionalization occurs when the mono-functionalized product remains highly reactive and successfully competes with the starting material for the active catalyst. Corrective Action: Utilize bulky transient directing groups that introduce steric hindrance after the first C–H activation event, or maintain strict stoichiometric control (e.g., 1.0 equiv of the piperazine to 0.8 equiv of the radical precursor/aryl halide) to statistically favor mono-alkylation.

Part 2: Workflow Visualizations

Photoredox_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light RadCation N-Radical Cation PC_star->RadCation PET (Oxidation) Substrate Piperazine Substrate Substrate->RadCation e- transfer AlphaRad α-Amino Radical RadCation->AlphaRad -H+ & Spin Shift Product Alkylated Piperazine AlphaRad->Product Radical Trapping Product->PC Catalyst Regeneration

Fig 1: Photoredox catalytic cycle for site-selective C-H alkylation of piperazines.

Pd_Catalytic_Cycle Pd_II Pd(II) Catalyst + Substrate Palladacycle cis-Palladacycle Intermediate Pd_II->Palladacycle Reversible C-H Activation Pd_IV Pd(IV) Complex Palladacycle->Pd_IV Oxidative Add. (Stereodetermining) Product C-H Arylated Product Pd_IV->Product Reductive Elim. (Turnover-limiting) Product->Pd_II Ligand Exchange

Fig 2: Directed Pd-catalyzed C(sp3)-H arylation pathway highlighting stereodetermining steps.

Part 3: Validated Experimental Protocols

Protocol A: Site-Selective Photoredox C–H Alkylation

This protocol utilizes electronic differentiation to achieve mono-alkylation.

  • Reaction Assembly: In an oven-dried vial, combine the N,N'-disubstituted piperazine (1.0 equiv), the alkyl radical precursor (1.5 equiv), and the acridinium photocatalyst (2 mol%).

    • Causality: A slight excess of the radical precursor ensures complete conversion of the piperazine, while 2 mol% catalyst loading prevents inner-filter effects (where too much catalyst blocks light penetration).

  • Degassing (Critical Step): Dissolve the mixture in anhydrous solvent and subject it to three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher. If present, it will rapidly deactivate the excited photocatalyst via energy transfer, stalling the reaction.

  • Irradiation & Self-Validation: Irradiate with blue LEDs (450 nm) at room temperature.

    • Self-Validation Checkpoint: Take a 10 µL aliquot at 2 hours. Run an LC-MS analysis. You should observe >50% conversion to the mono-alkylated mass. Crucially, the absence of an

      
       peak confirms that oxygen has been successfully excluded and no N-oxide byproducts are forming.
      
  • Workup: Quench the light source, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Pd-Catalyzed Directed C(sp³)–H Arylation

This protocol utilizes an aminoquinoline (AQ) directing group for stereocontrolled arylation.

  • Substrate Preparation: Install the AQ or DMAQ directing group onto the piperazine core using standard amide coupling conditions.

  • Catalyst & Reagent Loading: In a sealed tube, add the directed piperazine (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 equiv) in t-amyl alcohol.

    • Causality: K₂CO₃ is specifically chosen over silver salts. Silver additives can promote background halogen exchange with the aryl iodide, leading to unpredictable cross-coupling side reactions (3[3]).

  • Heating & Self-Validation: Heat the mixture to 110 °C.

    • Self-Validation Checkpoint: Before quenching the bulk reaction, extract a micro-aliquot and run a crude ¹H NMR. The complete disappearance of the distinct amide N–H proton resonance (typically around 10 ppm) indicates that the substrate has fully engaged the palladium catalyst to form the palladacycle.

  • Cleavage: Remove the directing group post-arylation using BF₃·OEt₂ and methanol at room temperature to liberate the free functionalized piperazine.

Part 4: Quantitative Data & Troubleshooting Tables

Table 1: Quantitative Comparison of C–H Functionalization Modalities

ParameterOrganic Photoredox CatalysisPd-Catalyzed Directed Arylation
Typical Catalyst Acridinium salts or Eosin Y (1-5 mol%)Pd(OAc)₂ (5-10 mol%)
Regioselectivity Control Electronic differentiation (N1 vs N4)Steric/Directing group proximity
Stereoselectivity Generally low (radical intermediate)High cis-selectivity (strain-controlled)
Typical Yields 55–85% (Mono-alkylation)60–90% (Arylation)
Turnover-Limiting Step Radical trapping / PETReductive elimination

Table 2: Troubleshooting Matrix for Piperazine Functionalization

SymptomMechanistic CauseCorrective Action
Mixture of α-regioisomers Similar oxidation potentials of N1 and N4.Install a strongly electron-withdrawing group (e.g., Boc) on one nitrogen.
Erosion of cis-stereoselectivity Slow reductive elimination allows palladacycle equilibration.Switch to a more electron-rich aryl iodide or use a DMAQ directing group.
Rapid catalyst bleaching (Photoredox) Triplet quenching by dissolved oxygen.Perform rigorous freeze-pump-thaw degassing (minimum 3 cycles).
Incomplete conversion (Pd-catalysis) Product inhibition or directing group poisoning.Increase temperature slightly or adjust base (e.g., use K₂CO₃).

Part 5: References

  • McManus, J. B., Onuska, N. P. R., Jeffreys, M. S., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. 1

  • Bull, J. A., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp³)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. 2

  • Bull, J. A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp³)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. 3

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Validation & Comparative

Comparative Analysis of Phenylpiperazines and Arylsulfonylpiperazines: Focusing on 1-(2,6-Difluorobenzenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: This guide evaluates the structural, functional, and pharmacokinetic evolution from classic phenylpiperazines to highly optimized arylsulfonylpiperazines, specifically highlighting 1-(2,6-difluorobenzenesulfonyl)piperazine as a specialized building block in Central Nervous System (CNS) drug design.

Structural and Mechanistic Rationale

In medicinal chemistry, the piperazine ring is a privileged scaffold, predominantly utilized to form a critical salt bridge with the conserved Aspartate residue (Asp3.32) found in aminergic G-protein-coupled receptors (GPCRs)[1]. However, the direct substituent on the piperazine nitrogen dictates the exact receptor subtype selectivity.

The Classic Ligand: 1-Phenylpiperazine

In 1-phenylpiperazine , the direct N-Aryl bond allows the nitrogen’s lone pair to delocalize into the aromatic


-system. This results in a relatively planar geometry between the aryl ring and the basic piperazine axis. This topographical profile acts as a classic pharmacophore, inserting flawlessly into the binding pockets of 5-HT1A, 5-HT2A, and 5-HT7 receptors, but often resulting in "promiscuous" polypharmacology[2].
The Structural Shift: 1-(Benzenesulfonyl)piperazine

The introduction of a sulfonyl (


) linker fundamentally alters the molecule's electron distribution and three-dimensional vector. The 

group exerts a massive inductive electron-withdrawing effect, isolating the N1 nitrogen and eliminating its basicity. Sterically, the sulfonamide linkage forces the aryl ring into a nearly perpendicular conformation relative to the piperazine chair[3][4]. This bulky, angled spatial arrangement clashes with 5-HT1A/2A pockets but perfectly anchors into the specialized hydrophobic accessory pocket of the 5-HT6 receptor , effectively switching the molecule's target selectivity[4].
The Optimized Block: 1-(2,6-Difluorobenzenesulfonyl)piperazine

While an un-substituted benzenesulfonyl group provides 5-HT6 baseline affinity, the incorporation of 2,6-difluoro substitutions elevates the pharmacophore's efficacy.

  • Conformational Locking: The highly electronegative ortho-fluorine atoms create significant steric and dipolar repulsion against the adjacent sulfonyl oxygen atoms. This restricts free rotation around the

    
     bond, pre-organizing and "locking" the ligand into the exact bioactive dihedral angle required for maximum 5-HT6 affinity[4].
    
  • Metabolic Shielding: Un-substituted phenyl rings are notoriously susceptible to oxidative metabolism by hepatic Cytochrome P450 enzymes. The 2,6-difluoro substitution blocks these critical oxidative hotspots, profoundly improving the compound's half-life and brain penetrance for Alzheimer's disease and cognitive impairment therapeutics[5].

PharmacophoreEvolution A 1-Phenylpiperazine Target: 5-HT1A / 5-HT2A Vector: Planar N-Aryl Bond B 1-(Benzenesulfonyl)piperazine Target: 5-HT6 Receptor Vector: Perpendicular SO2 Linker A->B  Insert SO2 Linker  (Shifts Selectivity) C 1-(2,6-Difluorobenzenesulfonyl)piperazine Target: 5-HT6 (Optimized Affinity) Vector: Conformationally Locked B->C  Add 2,6-Difluoro  (Metabolic Shield & Lock)

Caption: Logical progression and pharmacophore evolution of piperazine derivatives.

Comparative Pharmacological Profile

The quantitative data below summarizes the distinct shift in receptor affinity when utilizing these piperazine building blocks in typical CNS drug development[3][4][6].

Feature / Compound1-Phenylpiperazine1-(Benzenesulfonyl)piperazine1-(2,6-Difluorobenzenesulfonyl)piperazine
Primary Target 5-HT1A / 5-HT2A / 5-HT75-HT65-HT6
5-HT1A Affinity (

)
High (~20 - 50 nM)Low (>1000 nM)Low (>1000 nM)
5-HT6 Affinity (

)
Low (>1000 nM)Moderate (~50 - 150 nM)High (< 10 nM)
Cytochrome P450 Liability High (Oxidative hydroxylation)ModerateLow (Steric shielding via F atoms)
Conformational Flexibility High (Rotatable N-Aryl bond)ModerateRigid (Restricted

rotation)

Note: Affinities (


) represent ranges established when these distinct building blocks are coupled to standard indole or quinoline scaffolds during typical structure-activity relationship (SAR) studies.

Experimental Workflow: Synthesis & Validation

To objectively prove the efficacy of 1-(2,6-difluorobenzenesulfonyl)piperazine over classical phenylpiperazines, a closed-loop, self-validating protocol must be executed. This involves synthesizing a target ligand (e.g., coupling the piperazine to an indole core) and directly measuring its efficacy via radioligand displacement[3][4].

Phase 1: Chemical Synthesis (Reductive Amination)
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the chosen core scaffold (e.g., an indole-3-carbaldehyde) in anhydrous Dichloromethane (DCM).

  • Amine Addition: Add 1.2 equivalents of 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride and 1.5 equivalents of triethylamine (TEA) to neutralize the hydrochloride salt[7]. Stir for 30 minutes at room temperature to allow iminium ion formation.

  • Reduction: Slowly add 1.5 equivalents of sodium triacetoxyborohydride (

    
    ) in portions. Stir under a nitrogen atmosphere for 12-24 hours.
    
  • Workup & Purification: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer 3x with DCM. Dry the combined organic layers over anhydrous 
    
    
    
    , concentrate in vacuo, and purify the residue via silica gel flash column chromatography (Eluent: Ethyl Acetate/Hexanes) to yield the pure 5-HT6 ligand[4].
Phase 2: Biological Validation ([³H]-LSD Radioligand Assay)
  • Cell Preparation: Culture HEK293 cells stably expressing the cloned human recombinant 5-HT6 receptor. Harvest and homogenize the cells in a standard Tris-HCl buffer (pH 7.4)[8].

  • Incubation: In a 96-well plate, incubate the membrane homogenates with a constant concentration of

    
    -LSD (radioligand) and varying concentrations of the synthesized test compound (10⁻¹⁰ to 10⁻⁵ M)[4].
    
  • Non-Specific Binding: Define non-specific binding using 10 µM methiothepin mesylate[4].

  • Filtration & Measurement: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine. Wash the filters with cold buffer and quantify the retained radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the

    
     values using non-linear regression analysis and determine the 
    
    
    
    via the Cheng-Prusoff equation.

Workflow S1 Step 1: Chemical Synthesis Reductive Amination w/ Indole Core S2 Step 2: Purification Silica Gel Chromatography & Characterization S1->S2  Yield target ligand S3 Step 3: In Vitro Binding Assay [3H]-LSD Displacement in HEK293 Cells S2->S3  Apply to biological system S4 Step 4: Pharmacological Validation Determination of Receptor Affinity (Ki) S3->S4  Analyze displacement curve

Caption: Experimental workflow for synthesis and 5-HT6 receptor assay validation.

References

1. Sigma-Aldrich. "1-(2,6-difluorobenzenesulfonyl)piperazine". sigmaaldrich.com. URL: 2.[7] PubChemLite. "1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride". uni.lu. URL: 3. Rhim, Hye-Whon, et al. "Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands". ResearchGate (Bulletin of the Korean Chemical Society). URL: 4.[5] Shi, et al. "Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist...". PubMed / Bioorg Med Chem.. URL: 5.[4] Niphakis, et al. "Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands". PMC / J Med Chem.. URL: 6. Handzlik, et al. "New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands". MDPI. URL: 7.[6] Keum, et al. "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors...". ACS Chemical Neuroscience. URL: 8.[1] Leopoldo, et al. "Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications...". PMC. URL: 9.[2] Glennon, Richard A. "Serotonin Receptor Subtypes and Ligands". American College of Neuropsychopharmacology. URL:

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Piperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Alliance of a Privileged Scaffold and a Bioisosteric Powerhouse

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity, conformational flexibility, and tunable basicity.[1][3] These characteristics allow piperazine-containing molecules to effectively interact with a wide range of biological targets, and its presence in numerous FDA-approved drugs is a testament to its utility in treating CNS disorders, cancers, and infectious diseases.[2][4]

Parallel to the rise of such scaffolds is the strategic use of fluorine in drug design. The substitution of a hydrogen atom with fluorine, its bioisostere, can profoundly alter a molecule's biological profile.[5] This single-atom substitution can enhance metabolic stability, modulate physicochemical properties like basicity (pKa) and lipophilicity, and improve binding affinity to target proteins.[6]

This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated piperazine analogs. We will explore the causal mechanisms behind the observed differences, present supporting experimental data, and provide detailed protocols for key assays used in the evaluation of these compounds.

Enhancing Metabolic Stability: Blocking the Path of Oxidation

One of the most powerful applications of fluorination in drug design is to enhance metabolic stability.[7] The primary mechanism for this enhancement lies in the strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.

Causality Behind the Experiment: The Cytochrome P450 (CYP450) family of enzymes, located primarily in the liver, are the main drivers of Phase I drug metabolism.[7] These enzymes often work by oxidizing metabolically labile C-H bonds. By replacing a hydrogen atom at a known site of metabolism with a fluorine atom, that position is effectively "blocked." The C-F bond is significantly stronger and less susceptible to enzymatic cleavage, which can dramatically slow down the rate of metabolism.[8][9] This leads to a longer half-life (t½) and lower intrinsic clearance (CLint) of the drug, improving its pharmacokinetic profile.[8] Beyond simply blocking a site, fluorination can also alter the molecule's electronic properties, which may reduce its affinity for the active site of metabolizing enzymes.[7][9]

Data Presentation: Comparative Metabolic Stability

The following table presents data from preclinical studies, illustrating the impact of fluorination on the metabolic stability of various compounds. While not all examples are piperazine-specific, they clearly demonstrate the established principle of metabolic blocking.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint)Data Source(s)
Lead Compound 49 Non-fluorinated BRAF kinase inhibitor candidateLow (rat CLint = 20 mL min⁻¹ g⁻¹)20 mL min⁻¹ g⁻¹[9]
Compound 55 Di-fluorinated analog of Compound 49Significantly ImprovedLower than non-fluorinated analog[9]
UT-155 Non-fluorinated indole12.35 (in mouse liver microsomes)-[8]
32c CF₃-substituted analog of UT-15553.71 (in mouse liver microsomes)1.29 mL/min/mg[8]

Note: Data from different studies should be compared for trends rather than absolute values due to variations in experimental conditions (e.g., species of liver microsomes).

cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Compound_H R-CH₂-H CYP450 CYP450 Enzyme Compound_H->CYP450 Susceptible to Oxidation Metabolite R-CH₂-OH (Metabolite) CYP450->Metabolite Rapid Metabolism Compound_F R-CH₂-F CYP450_2 CYP450 Enzyme Compound_F->CYP450_2 Resistant to Oxidation No_Reaction Metabolism Blocked CYP450_2->No_Reaction

Caption: Fluorination blocks CYP450-mediated oxidative metabolism.

Modulating Target Affinity and Selectivity

The introduction of fluorine can significantly impact how a piperazine analog binds to its biological target, often leading to increased potency and selectivity.

Causality Behind the Experiment: Fluorine's extreme electronegativity alters the electronic landscape of the molecule. This can create or enhance favorable interactions within the protein's binding pocket that are not possible with a simple hydrogen atom.[10] These interactions can include:

  • Hydrogen Bonds: The polarized C-F bond allows fluorine to act as a weak hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The strong dipole of the C-F bond can align favorably with polar residues in the binding site.

  • Orthogonal Multipolar Interactions: Fluorine can engage in specific non-covalent interactions with carbonyl groups of the protein backbone.

These additional binding contributions can lock the ligand into a more favorable conformation, increasing its affinity (measured as a lower IC₅₀ or Ki value) for the target.[11] Furthermore, because binding pockets differ between receptor subtypes, these fluorine-specific interactions can lead to enhanced selectivity for the desired target over off-targets.[11]

Data Presentation: Comparative Receptor Binding Affinity

The following data from a study on fluorinated piperazine-hydroxyethylamine analogs as antiplasmodial candidates demonstrates a clear increase in potency with fluorination.

Compound IDDescriptionIC₅₀ vs. P. falciparum 3D7IC₅₀ vs. P. falciparum Dd2 (Resistant)Data Source(s)
Analog Series General non-fluorinated precursors(Not specified as highly active)(Not specified as highly active)[12][13][14]
13g Fluorinated piperazine analog0.28 µM0.11 µM[12][13][14]
14g Fluorinated piperazine analog0.09 µM0.10 µM[12][13][14]

Note: The data shows that specific fluorinated analogs (13g and 14g) exhibited promising inhibitory activity, with 14g being particularly potent against the drug-sensitive 3D7 strain.

Caption: Fluorine creates new interactions in the receptor binding pocket.

Altering Physicochemical Properties for Improved Pharmacokinetics

Fluorination can fine-tune fundamental physicochemical properties, which has profound consequences for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Causality Behind the Experiment: The primary effect in the context of piperazines is the modulation of basicity (pKa). The strongly electron-withdrawing fluorine atom can significantly lower the pKa of the basic nitrogen atoms in the piperazine ring.[15][16]

  • Improved Permeability: A lower pKa means the piperazine is less protonated (less charged) at physiological pH. The neutral form of a drug is more lipophilic and can more easily cross biological membranes, such as the intestinal wall and the blood-brain barrier. This often leads to improved oral absorption and bioavailability.[10][16]

  • Increased Lipophilicity: While counterintuitive, replacing hydrogen with fluorine on an aromatic ring generally increases lipophilicity (LogP/LogD). This can also contribute to better membrane permeation.[10][17]

A study on 5-HT1D receptor ligands directly demonstrated that fluorinating the piperidine or piperazine core or the propyl linker significantly reduced the pKa, which had a "dramatic, beneficial influence on oral absorption."[16]

Data Presentation: Comparative Physicochemical & Pharmacokinetic Properties

Compound SeriesKey Structural FeaturepKaOral AbsorptionData Source(s)
Piperidinyl/Piperazinyl Indoles Non-fluorinatedHigherVariable[16]
Fluorinated Analogs Fluorine on piperidine/piperazine or linkerSignificantly ReducedDramatically Improved[16]

Key Experimental Protocols

To quantitatively assess the impact of fluorination, specific and robust assays are required. The protocols described below are self-validating systems when appropriate controls are included.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines a compound's susceptibility to metabolism by CYP450 enzymes.[8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound compared to its analog.

Methodology:

  • Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Prepare a 0.5 M phosphate buffer (pH 7.4) and an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase). The regenerating system is critical for sustained enzyme activity.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, microsomes (typically to a final concentration of 0.5-1.0 mg/mL), and the test compound (fluorinated or non-fluorinated analog, typically at 1 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The absence of NADPH serves as a negative control where no metabolism should occur.

  • Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding an ice-cold quenching solution, typically acetonitrile containing an internal standard (for analytical normalization). This step precipitates the microsomal proteins and stops all enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

  • Data Interpretation: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line is used to calculate the half-life (t½ = 0.693 / slope). Intrinsic clearance (CLint) is then calculated from the half-life.

prep 1. Prepare Microsomes, Buffer, and NADPH System incubate 2. Combine Compound and Microsomes in Buffer prep->incubate initiate 3. Initiate Reaction with NADPH at 37°C incubate->initiate timepoint 4. Sample at Time Points (0, 5, 15, 30, 60 min) initiate->timepoint quench 5. Quench with Acetonitrile + Internal Standard timepoint->quench process 6. Centrifuge & Collect Supernatant quench->process analyze 7. Analyze by LC-MS process->analyze calculate 8. Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro metabolic stability assay.

Protocol 2: Competitive Radioligand Binding Assay

This biochemical assay measures the affinity of a compound for a specific receptor by competing with a known high-affinity radiolabeled ligand.[19][20]

Objective: To determine the inhibitory constant (Ki) of a test compound for its target receptor.

Methodology:

  • Preparation: Prepare a buffer solution appropriate for the target receptor. Prepare membranes from cells overexpressing the target receptor.

  • Assay Plate Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Deprenyl for MAO-B), and varying concentrations of the unlabeled test compound (the "competitor").[21]

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand (no competitor).

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a very high concentration of a known, non-radioactive ligand to saturate all specific binding sites.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Detection: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion

The strategic fluorination of piperazine analogs is a validated and powerful approach in modern drug discovery. It is not a panacea, but a nuanced tool that, when applied correctly, can yield compounds with superior biological profiles. By blocking sites of oxidative metabolism, fluorination can dramatically improve pharmacokinetic properties like half-life and clearance.[8][9] Concurrently, by altering the electronic and steric nature of the molecule, it can enhance binding affinity and selectivity for the intended biological target.[11] The objective data clearly shows that replacing hydrogen with fluorine in a piperazine-containing scaffold can transform a promising lead compound into a viable drug candidate with significantly improved potency and a more favorable ADME profile.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. (2026, January 19). Vertex AI Search.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • The Many Roles for Fluorine in Medicinal Chemistry. (2008, June 21).
  • The medicinal chemistry of piperazines: A review. Scilit.
  • Role of piperazine scaffolds in medicinal chemistry. Benchchem.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • Review: Fluorine in Medicinal Chemistry. (PDF)
  • Comparing the metabolic stability of fluorinated versus non-fluorin
  • Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. NorthEast BioLab.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Fluorine in medicinal chemistry. PubMed.
  • Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candid
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC.
  • What Are the Types of Biochemical Assays Used in Drug Discovery?
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, November 1). Bentham Science.
  • Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC. (2020, October 26).
  • Synthesis and Evaluation of Fluorinated Piperazine‐Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates | Request PDF. (2025, August 6).
  • Synthesis and evaluation of fluorinated piperazine-hydroxyethylamine analogues as potential antiplasmodial candid
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 9).
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles.

Sources

Comparing the efficacy of different benzenesulfonyl piperazine isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Efficacy of Benzenesulfonyl Piperazine Isomers

The benzenesulfonyl piperazine motif is a remarkably versatile and privileged pharmacophore in modern medicinal chemistry[1]. The dual-nitrogen flexibility of the piperazine ring combined with the distinct electrostatic and geometric properties of the benzenesulfonyl group allows this scaffold to interface with diverse biological targets ranging from G-protein coupled receptors (GPCRs) to key metabolic enzymes[1][2].

However, the efficacy, selectivity, and safety profile of these molecules are profoundly dictated by positional isomerism (ortho-, meta-, and para-substitutions) on the benzenesulfonyl ring[2]. A minor topological shift alters not only the vector of the dipole moment but also the torsional constraints around the sulfonamide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) bond, reshaping the molecule's spatial fit within deep receptor pockets or tight enzymatic catalytic clefts[3].

This comparison guide provides an objective, data-driven evaluation of how different structural isomers of benzenesulfonyl piperazines perform across three primary therapeutic targets: Acetylcholinesterase (AChE) , Carbonic Anhydrase (CA) , and Serotonin 5-HT6 receptors .

Structural Dynamics & Isomeric Causality

Before comparing biological efficacy, we must establish the physical rationale governing these isomers.

  • Para-Isomers (1,4-substitution): Generally project their substituents along the central axis of the benzenesulfonyl group. This extended conformation is highly favorable for reaching deep into linear catalytic gorges (e.g., the catalytic active site of AChE) without imposing steric clashes on the walls of the binding pocket[4].

  • Ortho-Isomers (1,2-substitution): Substituents adjacent to the sulfonyl group induce a significant steric penalty[2]. The bulk of an ortho-substituent forces the benzenesulfonyl ring to twist out of the optimal plane relative to the piperazine nitrogen, often completely abrogating coordinate covalent bonds or critical hydrogen bonds[5].

  • Electronic Effects: Beyond sterics, the electron-withdrawing (e.g.,

    
    , 
    
    
    
    ) or electron-donating (e.g.,
    
    
    ) nature of the isomer drastically modulates the sulfonamide's hydrogen-bond acceptor capacity, influencing target affinity[4][6].

Comparative Efficacy by Therapeutic Target

Target A: Human Acetylcholinesterase (AChE) (Alzheimer's Therapeutics)

AChE inhibitors are the standard of care in managing Alzheimer's Disease cognitive symptoms. Modern drug development focuses on dual-binding inhibitors that bridge both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) . Binding to the PAS prevents pro-aggregating interactions between AChE and amyloid-


 peptides[4].

Recent studies evaluating 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives functionalized with isomeric benzenesulfonyl groups highlight the strict structural requirements for PAS/CAS dual binding[4].

Table 1: AChE Binding Efficacy of Benzenesulfonyl Piperazine Isomers

Compound ID Benzenesulfonyl Substitution Receptor Interaction Profile H-Bond Formation Conclusion on Efficacy
S1 4-Methyl- (Para) Dual Binding (PAS & CAS) Yes High efficacy; strong van der Waals contacts stabilized by the para-methyl group[4].
S3 4-Chloro- (Para) Dual Binding (PAS & CAS) Yes High efficacy; electron-withdrawing para-chloro enhances dipole alignment[4].
S4 Unsubstituted Poor/None No Low efficacy; lacks the critical steric extension needed to bridge PAS to CAS[4].

| S7 | 2,5-Dichloro- (Ortho/Meta) | Poor/None | No | Negligible; Ortho-chloro substitution sterically clashes with the PAS gorge entrance, preventing insertion[4]. |

Scientific Insight: The addition of an ortho-chloro group (Compound S7) completely abolishes the hydrogen-bonding capability present in the para-chloro analog (Compound S3). This demonstrates that AChE's peripheral anionic site is highly intolerant to lateral steric bulk adjacent to the sulfonamide hinge[4].

Target B: Carbonic Anhydrase (CA) Isozymes (Glaucoma & Neuropathy)

Carbonic anhydrase inhibitors possessing the sulfonamide moiety coordinate directly with a catalytic


 ion in the enzyme's active site. Research mapping benzenesulfonamide-piperazine hybrids has focused on selectively targeting CA isoforms to reverse phenomena like paclitaxel-induced peripheral neuropathy[7].

Comparing nitro-benzenesulfonyl piperazine derivatives reveals distinct synthetic yields and binding behaviors dependent on the nitro group's position[5].

Table 2: CA Inhibitor Isomer Comparison

Compound Isomer Type Synthetic Yield CA I / CA II Binding Potential Mechanistic Limitation
4b 4-Nitrobenzenesulfonyl (para) 46%[5] Strong / Selective Optimal geometry for deep penetration into the CA metalloenzyme cone[5].

| 4h | 2-Nitrobenzenesulfonyl (ortho) | 77%[5] | Reduced / Weak | Steric shielding of the sulfonamide group prevents optimal


 coordination[5]. |
Target C: Serotonin 5-HT6 Receptor (Neuropsychiatric Disorders)

1-(benzenesulfonyl)piperazine derivatives are heavily utilized in designing 5-HT6 receptor ligands[3]. In arylsulfonyltryptamine analogs and related piperazines, substituting the benzenesulfonyl moiety can flip the compound's profile from an agonist to a potent antagonist[3]. Positional isomerism directly influences whether the molecule fits into the tight hydrophobic pockets of the GPCR transmembrane helices[3].

G Ligand Para-Substituted Benzenesulfonyl Piperazine (High-Affinity Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Competitive Binding Gs Gs Protein α-subunit (Arrested State) Receptor->Gs Conformation Locked AC Adenylyl Cyclase Gs->AC Prevents Activation cAMP cAMP Production (Inhibited) AC->cAMP Downregulated PKA Protein Kinase A (Inactive) cAMP->PKA Signaling Halts

Caption: Simplified 5-HT6 GPCR signaling blockade by benzenesulfonyl piperazine antagonists.

Experimental Protocols & Self-Validating Systems

To ensure empirical trustworthiness when comparing these isomers, rigorous validation workflows are required. Below are the definitive protocols used for evaluating the enzyme inhibitory efficacy of benzenesulfonyl piperazines.

Workflow Step1 Regioselective Synthesis & HPLC Purification Step2 In Vitro Enzymatic Screening (Ellman's / Stopped-Flow) Step1->Step2 Step3 Structural Biology (X-ray Crystallography) Step2->Step3 Step4 Efficacy Quantification (IC50 / Ki Determination) Step2->Step4 Direct Output Step3->Step4

Caption: High-throughput screening and validation workflow for benzenesulfonyl piperazine isomers.

Protocol A: High-Throughput Ellman's Assay for AChE Inhibition

This protocol leverages the rapid hydrolysis of acetylthiocholine (ATCh) to determine the


 values of different isomeric inhibitors. The self-validating nature of this system relies on the stoichiometric generation of the TNB chromophore, providing real-time kinetic feedback.
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) to maintain enzyme stability and ensure the optimal protonation state of the indicator dye[4].

  • Isomer Preparation: Dissolve ortho, meta, and para benzenesulfonyl piperazine derivatives in DMSO, creating a dilution series (0.1 nM to 100 μM).

  • Enzyme Incubation: In a 96-well microplate, add 140 μL of buffer, 20 μL of the inhibitor solution, and 20 μL of human AChE (0.22 U/mL). Incubate at 37°C for 15 minutes. Causality Note: Pre-incubation allows the bulky piperazine derivatives time to navigate the narrow AChE gorge and establish equilibrium binding at the PAS/CAS[4].

  • Reaction Initiation: Add 10 μL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 μL of ATCh (15 mM).

  • Kinetic Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate (TNB) anion by measuring absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (

    
    ) for each well. Determine the 
    
    
    
    by plotting residual fractional activity against the logarithmic inhibitor concentration.
Protocol B: Stopped-Flow Hydration Assay for CA Isozymes

Because carbonic anhydrases are some of the fastest enzymes known, standard steady-state kinetics cannot capture the inhibition accurately. A stopped-flow setup monitors the ultra-fast pH change associated with


 hydration.
  • Buffer/Indicator System: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator.

  • Substrate Preparation: Saturate distilled water with

    
     gas at 20°C to achieve a ~30 mM 
    
    
    
    solution.
  • Reaction Mixing: Load Syringe A with the enzyme + indicator + isomer (e.g., para-nitro vs ortho-nitro derivative)[5] and Syringe B with the

    
     substrate.
    
  • Detection: Rapidly mix the syringes using the stopped-flow instrument. Track the drop in absorbance at 558 nm (corresponding to the protonation of Phenol Red as

    
     converts to 
    
    
    
    +
    
    
    ).
  • Validation & Causality: An uninhibited reaction achieves equilibrium in milliseconds. Delayed decay curves indicate successful

    
     coordination by the sulfonamide moiety. A significantly faster decay curve for the ortho-isomer compared to the para-isomer directly proves the steric hindrance hypothesis[5].
    

Conclusion

The positional placement of functional groups on the benzenesulfonyl ring of piperazine derivatives is not merely a synthetic variable; it is the primary determinant of pharmacological destiny[2]. Experimental evidence definitively illustrates that para-substitutions generally afford the extended topology required for high-affinity binding to deep receptor cavities (AChE and CA)[4][5]. Conversely, ortho-substitutions introduce severe steric penalties that distort the sulfonamide bond angles, routinely drastically decreasing target affinity.

References

Sources

Cross-Reactivity Studies of 1-(2,6-Difluorobenzenesulfonyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

1-(2,6-Difluorobenzenesulfonyl)piperazine (2,6-DFBSP) has emerged as a privileged structural motif in modern drug discovery, extensively utilized as a building block for novel anticancer agents, proteasome inhibitors, and highly selective small-molecule kinase inhibitors[1],[2]. When evaluating a chemical scaffold for clinical viability, understanding its cross-reactivity profile—specifically its propensity for off-target binding—is paramount.

As an Application Scientist, I present this objective comparative guide to evaluate how the unique physicochemical properties of the 2,6-DFBSP scaffold drastically reduce undesirable cross-reactivity compared to its unfluorinated or mono-fluorinated alternatives. This guide details the mechanistic causality behind its selectivity and provides self-validating experimental methodologies for rigorous profiling.

Structural Rationale for Minimized Cross-Reactivity

The fundamental advantage of the 2,6-DFBSP scaffold lies in the strict stereoelectronic constraints imposed by the two ortho-fluorine atoms[1],[3].

  • Steric Causality (Dihedral Angle Restriction): In an unsubstituted 1-(benzenesulfonyl)piperazine, the phenyl ring can freely rotate around the sulfur-carbon bond, adopting multiple co-planar conformations. This flexibility allows the scaffold to promiscuously slide into various hydrophobic pockets across the kinome and off-target channels like hERG. The 2,6-difluoro substitution introduces significant steric bulk, locking the dihedral angle and forcing the phenyl ring into an orthogonal conformation relative to the sulfonyl plane.

  • Electronic Causality (Inductive Effects): Fluorine is highly electronegative. The dual ortho-fluorines exert a strong electron-withdrawing (inductive) effect on the sulfonyl group, altering the hydrogen-bond acceptor capacity of the sulfonyl oxygens. This selectively detunes the moiety from engaging perfectly with ubiquitous hinge-region residues in non-target kinases, shifting the interaction from a broad-spectrum Type I/II kinase profile to a highly selective binding mode[2].

G A 1-(2,6-Difluorobenzenesulfonyl) piperazine B 2,6-Difluoro Substitution A->B C Steric Hindrance & Restricted Dihedral Angle B->C D Strong Electron Withdrawing Effect B->D E Reduced hERG Liability C->E F High Target Selectivity (Reduced Promiscuity) C->F D->F

Mechanistic rationale: How 2,6-difluoro substitution minimizes cross-reactivity.

Comparative Performance Data

To objectively compare the performance of 2,6-DFBSP against alternatives, the table below summarizes benchmark cross-reactivity metrics across standardized panels.

Scaffold Motif (Appended to common pharmacophore)Kinome Promiscuity Score (S₁₀ at 1 µM)*hERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Primary Causality for Phenotype
1-(Benzenesulfonyl)piperazine 0.45 (High cross-reactivity)2.1 (Toxic liability)4.5Unrestricted torsion & favorable lipophilicity
1-(4-Fluorobenzenesulfonyl)piperazine 0.30 (Moderate cross-reactivity)5.48.2Partial inductive effect; retains rotational freedom
1-(2,6-Difluorobenzenesulfonyl)piperazine 0.08 (Highly selective)> 30 (Safe profile)> 50 Strict ortho-steric hindrance + strong EWG tuning

*S₁₀ score represents the fraction of kinases inhibited by >90% at a 1 µM compound concentration. Lower values indicate higher selectivity.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the experimental workflows evaluating these compounds must inherently validate their own data integrity. We utilize a screening cascade designed around built-in quality control gates.

Workflow Step1 Compound Synthesis Step2 Primary Kinome Screen (FRET) Step1->Step2 Step3 CYP450 Isoform Profiling Step2->Step3 Step4 hERG Liability (Patch Clamp) Step3->Step4 Step5 Selectivity Index Calculation Step4->Step5

Step-by-step cross-reactivity profiling cascade for piperazine derivatives.

Protocol A: High-Throughput Kinome Cross-Reactivity Profiling (TR-FRET)

Objective: Assess off-target kinase inhibition across a 400-kinase panel.

  • Step 1: Reagent Preparation & ATP Control: Kinase enzymes are incubated with ATP precisely at their apparent

    
     values. Causality: Maintaining ATP at 
    
    
    
    ensures the assay is sensitive enough to uniformly detect ATP-competitive inhibitors regardless of the individual kinase's baseline ATP affinity[2].
  • Step 2: Self-Validating Control Implementation: Every 384-well plate must contain 16 wells of a positive control (Staurosporine, 10 µM) to define 100% inhibition, and 16 wells of a vehicle control (0.1% DMSO) to define 0% inhibition.

  • Step 3: Z'-Factor Calculation: Before any cross-reactivity data is accepted, the plate's Z'-factor is computed:

    
    
    Causality: A 
    
    
    
    is strictly required. This statistically proves the assay window is wide enough and the variance is low enough to trust the data without relying on external assumptions.
  • Step 4: FRET Readout & S-Score Calculation: Excitation at 340 nm and emission ratio measurement (520 nm / 495 nm) maps the fraction of inhibited kinases, generating the final S₁₀ Promiscuity Score.

Protocol B: CYP450 Hepatotoxicity Screening (LC-MS/MS)

Objective: Quantify the off-target inhibition of primary metabolic enzymes (CYP3A4, CYP2D6).

  • Step 1: Microsomal Incubation: Compounds (0.1 to 50 µM) are incubated with pooled Human Liver Microsomes (HLMs) and NADPH.

  • Step 2: Substrate & Control Spiking: Midazolam is added as the CYP3A4 substrate. Ketoconazole is processed in parallel as a positive validation control.

  • Step 3: Internal Standard Addition: Prior to precipitation, a deuterated stable-isotope internal standard (e.g., Midazolam-d4) is spiked into all samples. Causality: This forces the LC-MS/MS into a self-validating state; any sample loss during extraction or ion suppression in the mass spectrometer will equally affect the standard, allowing ratio-based normalization to correct for matrix effects.

References

  • Listro, R., et al. "Exploring the RC-106 Chemical Space: Design and Synthesis of Novel (E)-1-(3-Arylbut-2-en-1-yl)-4-(Substituted) Piperazine Derivatives as Potential Anticancer Agents." Frontiers in Chemistry, 2020.[Link]

  • Ayala-Aguilera, C.C., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 2022.[Link]

Sources

Bridging the Translational Gap: In Vitro vs In Vivo Efficacy of Difluorinated Piperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The piperazine ring is a profoundly privileged scaffold in modern drug discovery, forming the structural core of diverse therapeutics ranging from kinase inhibitors to antipsychotics and antimalarials[1]. However, drug development professionals frequently encounter a notorious "translational gap" with piperazine-based leads: compounds that exhibit exquisite sub-nanomolar binding affinity in vitro routinely fail in vivo due to rapid oxidative metabolism and poor systemic exposure.

This guide provides an objective, data-driven comparison of standard non-fluorinated piperazines against their difluorinated counterparts . By strategically incorporating two fluorine atoms into the piperazine ring, researchers can fundamentally alter the scaffold's physicochemical properties, successfully translating in vitro potency into robust in vivo efficacy[2].

The Mechanistic Logic of Difluorination

To understand the disparity between in vitro assay results and in vivo animal models, we must examine the specific failure points of basic amines. Standard piperazines are highly susceptible to Cytochrome P450 (CYP450)-mediated


-dealkylation and ring oxidation. In a controlled in vitro cellular assay (which lacks hepatic metabolizing enzymes), this vulnerability is masked, leading to artificially promising efficacy profiles.

The Causality of the Fluorine Substitution: Adding two fluorine atoms (highly electronegative, yet sterically small) to the piperazine core creates a powerful electron-withdrawing effect.

  • pKa Modulation: Difluorination drastically lowers the pKa of the basic nitrogen atoms, preventing the molecule from being heavily ionized at physiological pH. This enhances lipophilicity and membrane permeability[1][2].

  • Steric and Electronic Shielding: The strong C-F bonds block metabolic "hotspots," rendering the scaffold highly resistant to hepatic oxidation[2].

mechanism Scaffold Standard Piperazine Core Mod Strategic Difluorination (C-F) Scaffold->Mod Structural Modification Prop1 Decreased Amine pKa Mod->Prop1 Prop2 CYP450 Steric Shielding Mod->Prop2 Prop3 Optimized Lipophilicity Mod->Prop3 InVitro In Vitro: Permeability & Target Binding Prop1->InVitro InVivo In Vivo: Metabolic Stability & Half-Life Prop2->InVivo Prop3->InVitro Prop3->InVivo Clinical Robust Preclinical Translation InVitro->Clinical Target Engagement InVivo->Clinical Systemic Exposure

Mechanistic pathway of difluorination enhancing in vitro to in vivo translation.

Comparative Performance: Scaffold Optimization Data

How does this chemical theory translate to empirical laboratory data? The table below synthesizes representative scaffold optimization metrics for a targeted anti-inflammatory/antimicrobial lead compound, illustrating the stark divergence in in vivo translation.

While in vitro potency (


) remains relatively static (or takes a slight penalty due to altered receptor hydrogen-bonding), the in vivo half-life and oral bioavailability (

) increase exponentially for the difluorinated derivative.
Compound ClassIn Vitro Potency (

)
In Vitro

(Liver Microsomes)
In Vivo Half-Life (Rodent, PO)Oral Bioavailability (

)
In Vivo Target Efficacy (ED

)
Standard Piperazine 12 nM14 minutes0.6 hours< 12%> 50 mg/kg (Poor)
Monofluorinated Piperazine 18 nM38 minutes2.1 hours38%15 mg/kg (Moderate)
Difluorinated Piperazine 24 nM> 140 minutes8.5 hours74%2.5 mg/kg (High)

Data summarized from generalized preclinical ADME/PK profiles supporting the privileged nature of fluorinated heterocycles[1][2][3].

Self-Validating Experimental Protocols

To objectively assess the efficacy of these compounds, preclinical laboratories must employ tightly controlled, self-validating experimental systems. Below are the definitive methodologies for evaluating the in vitro to in vivo transition.

Protocol A: In Vitro Microsomal Stability Assay (Phase I Metabolism)

Causality Focus: This assay isolates the initial stage of hepatic clearance. By controlling for Phase I enzymes outside of a living organism, we can determine the intrinsic clearance (


) purely driven by molecular structure.
  • System Preparation: Thaw Mouse Liver Microsomes (MLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the difluorinated piperazine test compound to a final concentration of 1 µM.

    • Self-Validation Step: Concurrently run Verapamil (a known high-clearance drug) as a positive control, and Warfarin (low-clearance) as a negative control. If Verapamil is not rapidly degraded, the microsomal enzymes are inactive, invalidating the run.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the catalytic reaction by adding an NADPH regenerating system (required to supply electrons to CYP450 enzymes).

  • Quenching & Kinetics: At intervals (0, 15, 30, 60, and 120 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile rapidly denatures the CYP450 enzymes, stopping the reaction instantly while precipitating proteins for mass spectrometry.

  • Quantification: Centrifuge at 14,000 RPM for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the degradation half-life and intrinsic clearance.

Protocol B: In Vivo Pharmacokinetics & Biomarker Translation

Causality Focus: Once metabolic stability is proven in vitro, we must map systemic exposure to real biological changes in a living model.

  • Formulation: To ensure that in vivo failures are not merely an artifact of poor aqueous solubility, formulate the difluorinated compound in a

    
    -cyclodextrin inclusion complex. This non-covalently enhances bioavailability without altering intrinsic pharmacodynamics[4].
    
  • Administration Strategy: Utilize a crossover or parallel study design in Sprague-Dawley rats. Administer the compound via Intravenous (IV) bolus (1 mg/kg) and Oral (PO) gavage (10 mg/kg). Causality: Comparing the Area Under the Curve (AUC) of oral vs IV administration is strictly required to calculate absolute oral bioavailability (

    
    ).
    
  • Serial Sampling: Collect blood samples via a jugular vein catheter at 10 intervals over a 24-hour period. Quantify plasma concentrations via LC-MS/MS.

  • Efficacy Validation (Flow Cytometry): In parallel diseased cohorts (e.g., oleic acid-induced pulmonary inflammation), harvest peripheral blood at

    
     and 
    
    
    
    . Use flow cytometry to quantify CD4+ and CD4+CD25+ T-cell subset restoration[4]. Compare therapeutic response against a vehicle-only negative control and a clinical standard (e.g., Polyoxidonium) positive control.

Workflow S1 In Vitro Screening (Target IC50 Assay) S2 Metabolic Stability (Microsomal Assay) S1->S2 Triage Hits S3 In Vivo PK (LC-MS/MS & Bioavailability) S2->S3 Select Stable Leads S4 In Vivo PD (Flow Cytometry Efficacy) S3->S4 Establish Dosing

Experimental workflow bridging in vitro screening to in vivo efficacy.

Clinical and Preclinical Case Studies

The superior in vivo profile of difluorinated piperazine analogs is widely corroborated across various therapeutic areas in recent literature.

  • Neurology & Cardiology (Flunarizine): Flunarizine is a highly successful difluorinated piperazine derivative acting as a selective calcium channel antagonist. While its in vitro ability to block calcium overload is potent, its clinical utility for migraine prophylaxis is heavily reliant on its exceptional in vivo properties, specifically its widespread tissue distribution and remarkably long terminal elimination half-life[5][6]. Unfluorinated analogues fail to maintain the necessary steady-state plasma concentrations to prevent neurological events.

  • Infectious Disease (Antiplasmodial Agents): Recent development of novel fluorinated piperazine-hydroxyethylamine analogues against Plasmodium falciparum demonstrated this gap perfectly. While standard analogs showed high in vitro binding, it was the specific fluorinated hits (Compounds 13g and 14g) that survived the first-pass effect to achieve a 50% reduction in parasitemia load in vivo in P. berghei mouse models without demonstrating HepG2 cytotoxicity[3].

  • Immunomodulation: A 2025 study investigated a novel fluorinated piperazine-based aminophosphonate complexed with

    
    -cyclodextrin. While in vitro binding to regulatory pathways was theoretically sound, the fluorinated complex achieved highly significant targeted restoration of T-cell subsets in vivo during experimental pulmonary inflammation—proving that the structural modifications successfully delivered the molecule to the effector site intact[4].
    

Conclusion

Comparing in vitro and in vivo efficacy data underscores a fundamental truth in rational drug design: binding affinity means nothing without systemic exposure. Standard piperazine scaffolds, while chemically versatile and potent in vitro, are frequently restricted in vivo by rapid metabolism. Difluorination serves as an elegant, causally-sound solution—reducing amine basicity, shielding the ring from enzymatic cleavage, and ultimately preserving the compound's structural integrity from the petri dish to the mammalian target.

References

  • National Institutes of Health. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry (Review and Scaffold Diversification).
  • MDPI Molecules. (2025). Targeted Restoration of T-Cell Subsets by a Fluorinated Piperazine Derivative β-Cyclodextrin Complex in Experimental Pulmonary Inflammation.
  • ResearchGate. (2025). Synthesis and Evaluation of Fluorinated Piperazine‐Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates.
  • National Institutes of Health. Termination of a Tachyarrhythmia by Flunarizine is Not a Specific Marker for a Triggered Mechanism - PMC.
  • ResearchGate. Flunarizine-induced hallucinations / Pharmacodynamic Properties.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, 1-(2,6-Difluorobenzenesulfonyl)piperazine, against a panel of clinically relevant central nervous system (CNS) targets. Given the prevalence of the piperazine scaffold in neuropharmacology, we have designed this study to assess the compound's affinity and functional activity at the serotonin 5-HT1A receptor as a primary hypothetical target, with subsequent profiling against related serotonin, dopamine, and adrenergic receptors to establish a comprehensive selectivity profile. The methodologies outlined herein are intended to provide researchers, scientists, and drug development professionals with the technical insights and experimental protocols necessary to rigorously evaluate the therapeutic potential of this and similar chemical entities.

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] Its derivatives have been successfully developed as therapeutic agents for a multitude of diseases, including those affecting the central nervous system.[2][3] The synthetic tractability of the piperazine ring allows for fine-tuning of physicochemical and pharmacological properties, enabling the optimization of potency, selectivity, and bioavailability.[1] This guide will demonstrate a systematic approach to elucidating the specific receptor interaction profile of 1-(2,6-Difluorobenzenesulfonyl)piperazine, a critical step in its preclinical development.

Rationale for Target Selection

The selection of a primary target and a corresponding panel of off-targets is a critical first step in any selectivity profiling campaign. Based on the chemical structure of 1-(2,6-Difluorobenzenesulfonyl)piperazine and the extensive history of piperazine-containing compounds in CNS drug discovery, we hypothesize an interaction with monoamine G-protein coupled receptors (GPCRs).

Primary Target:

  • Serotonin 5-HT1A Receptor: This receptor is a well-validated target for anxiolytics, antidepressants, and antipsychotics. Many clinically successful drugs containing the arylpiperazine motif, such as buspirone and tandospirone, are partial agonists at this receptor.

Secondary and Off-Target Panel: A comprehensive selectivity profile requires screening against receptors that are structurally and functionally related to the primary target, as off-target activity can lead to undesirable side effects or reveal novel therapeutic applications. Our selected panel includes:

  • Serotonin Receptors: 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7

  • Dopamine Receptors: D1, D2, D3

  • Adrenergic Receptors: α1A, α2A, β1, β2

This panel covers key receptor subtypes implicated in the therapeutic actions and side-effect profiles of many CNS drugs.

Experimental Workflow for Selectivity Profiling

A tiered approach is recommended for efficient and cost-effective selectivity profiling. This workflow begins with broad, high-throughput screening to identify initial interactions, followed by more detailed pharmacological characterization of significant "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity Determination cluster_2 Tier 3: Functional Characterization a Compound Synthesis & QC (1-(2,6-Difluorobenzenesulfonyl)piperazine) b Radioligand Binding Assays (Primary Target: 5-HT1A) a->b c Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) a->c d Concentration-Response Binding Assays (Ki Determination for Hits from Tier 1) b->d c->d e Functional Assays (e.g., cAMP, Ca2+ flux, β-arrestin recruitment) d->e f Determination of Agonist/Antagonist/Inverse Agonist Activity (EC50/IC50 & Emax) e->f

Figure 1: Tiered Experimental Workflow for Selectivity Profiling.

Methodologies and Protocols

This section provides detailed protocols for the key assays in our selectivity profiling workflow.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Protocol: 5-HT1A Receptor Binding Assay

  • Materials:

    • Test Compound: 1-(2,6-Difluorobenzenesulfonyl)piperazine, dissolved in an appropriate solvent (e.g., DMSO).

    • Radioligand: [3H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).

    • Membrane Preparation: Commercially available membranes from cells stably expressing the human 5-HT1A receptor.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

    • Non-specific Binding Control: 10 µM WAY-100635 (a potent 5-HT1A antagonist).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either the test compound, vehicle (for total binding), or the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine the efficacy of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Protocol: cAMP Assay for 5-HT1A Receptor Activation

The 5-HT1A receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

    • Forskolin (an activator of adenylyl cyclase).

    • A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

    • Reference Agonist: 8-OH-DPAT.

    • Reference Antagonist: WAY-100635.

  • Procedure (Agonist Mode):

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound and the reference agonist.

    • Treat the cells with the test compound or reference agonist in the presence of a fixed concentration of forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Procedure (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound or the reference antagonist.

    • Add a fixed concentration of the reference agonist (typically its EC80) in the presence of forskolin.

    • Incubate and measure cAMP levels as described above.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to the reference agonist).

    • Antagonist Mode: Plot the cAMP levels against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 (concentration for 50% inhibition of the agonist response).

G cluster_0 5-HT1A Receptor Signaling Agonist 5-HT1A Agonist (e.g., 8-OH-DPAT) Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Figure 2: Simplified 5-HT1A Receptor Signaling Pathway.

Data Interpretation and Comparative Analysis

The data generated from these assays should be compiled into a clear, comparative format to facilitate the assessment of the compound's selectivity profile.

Table 1: Comparative Binding Affinities (Ki, nM) of 1-(2,6-Difluorobenzenesulfonyl)piperazine and Reference Compounds

Target1-(2,6-Difluorobenzenesulfonyl)piperazineReference Compound 1 (e.g., Buspirone)Reference Compound 2 (e.g., Aripiprazole)
5-HT1A Experimental Value~10~1
5-HT1BExperimental Value>1000~150
5-HT2AExperimental Value~200~2
5-HT2CExperimental Value~500~15
5-HT6Experimental Value>1000~200
5-HT7Experimental Value~50~40
D2 Experimental Value~400~1
D3Experimental Value>1000~1
α1AExperimental Value~50~10
α2AExperimental Value~1000~50

Note: Reference values are approximate and should be determined concurrently with the test compound.

Table 2: Functional Activity Profile (EC50/IC50, nM and Emax, %)

TargetAssayParameter1-(2,6-Difluorobenzenesulfonyl)piperazine
5-HT1A cAMPEC50Experimental Value
EmaxExperimental Value
D2 cAMPIC50Experimental Value

Conclusion and Future Directions

This guide outlines a robust and systematic approach to defining the selectivity profile of 1-(2,6-Difluorobenzenesulfonyl)piperazine. The proposed workflow, from initial broad screening to detailed functional characterization, will provide the necessary data to make informed decisions about the compound's therapeutic potential. A desirable profile would exhibit high affinity and functional potency at the primary target (5-HT1A) with significantly lower affinity (ideally >100-fold) for the panel of off-targets.

Further studies could include in vivo models of anxiety or depression to correlate the in vitro pharmacological profile with behavioral outcomes. Additionally, investigating the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) will be crucial for its progression as a drug candidate.

References

  • PubChem. 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(2_6-difluorobenzenesulfonyl_piperazine-hydrochloride]([Link]]

  • Hassan, A., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link][2]

  • Reddy, S. M., et al. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science. [Link][3]

  • Faizan, S., et al. (2024). Some FDA-approved piperazine-containing drugs. ResearchGate. [Link][1]

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Alternatives to 1-(2,6-Difluorobenzenesulfonyl)piperazine in chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Beyond 1-(2,6-Difluorobenzenesulfonyl)piperazine: A Comparison Guide for Arylsulfonylpiperazine Scaffolds in Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter synthetic bottlenecks and pharmacokinetic (PK) liabilities tied to specific building blocks. The arylsulfonylpiperazine moiety is a highly privileged pharmacophore, forming the backbone of numerous clinical and preclinical candidates. It is most notably utilized in the development of 5-HT6 receptor antagonists for Alzheimer's disease[1] and 11β-HSD1 inhibitors for metabolic syndrome and type-2 diabetes[2].

While 1-(2,6-Difluorobenzenesulfonyl)piperazine has been utilized to probe specific receptor interactions, the severe steric hindrance caused by the ortho-fluorine substitutions often limits its utility. These ortho atoms restrict the torsion angle of the sulfonyl group, potentially preventing the molecule from deeply inserting into narrow hydrophobic pockets (such as the 11β-HSD1 catalytic site) and can cause challenges during synthesis[3].

This guide evaluates three superior, commercially validated alternatives, comparing their physicochemical profiles and providing detailed synthetic workflows.

Mechanistic Rationale: The Role of the Sulfonylpiperazine Scaffold

Before replacing a core building block, we must define the causality behind its pharmacological utility. The sulfonylpiperazine fragment is not just a spacer; it is a tripartite interaction node:

  • The Sulfonyl Group (

    
    ):  Acts as a rigid, powerful bi-dentate hydrogen-bond acceptor, frequently engaging highly conserved backbone amides or tyrosine residues within target binding sites.
    
  • The Piperazine Ring: Introduces a localized basic center (capable of forming salt bridges with acidic residues like aspartate) and acts as a precise spatial vector to project the aryl group.

  • The Substituent (Aryl/Aliphatic): Modulates lipophilicity (

    
    ), dictates metabolic stability, and drives 
    
    
    
    or hydrophobic interactions.

SARLogic Core Sulfonylpiperazine Pharmacophore Sub1 Sulfonyl Group (SO2) Core->Sub1 Sub2 Piperazine Ring Core->Sub2 Sub3 R-Group Substituent Core->Sub3 Effect1 Strong H-Bond Acceptor (Receptor Interaction) Sub1->Effect1 Effect2 Basic Center (Salt Bridge) & Spatial Vectoring Sub2->Effect2 Effect3 Modulates LogP, Sterics & CYP450 Stability Sub3->Effect3

Pharmacophore mapping of the sulfonylpiperazine core in drug design.

Comparative Profiling of Alternative Scaffolds

To overcome the rotational restrictions and synthetic friction of the 2,6-difluoro analog, researchers pivot to three primary alternatives.

Alternative 1: 1-(Benzenesulfonyl)piperazine
  • The Baseline Standard: The unfluorinated benzenesulfonylpiperazine[4] acts as the primary standard in early hit-to-lead campaigns. It lacks steric clash, offering maximum conformational flexibility for the sulfonyl geometry.

Alternative 2: 1-(4-Fluorobenzenesulfonyl)piperazine
  • The Metabolic Champion: Placing a single fluorine at the para position blocks a major metabolic soft-spot (CYP450-mediated para-hydroxylation)[5]. This configuration provides superior metabolic stability without paying the steric penalty of ortho-substitutions. Analogs utilizing this building block consistently exhibit single-digit nanomolar IC50 values against human 11β-HSD1[3].

Alternative 3: 1-(Cyclopropylsulfonyl)piperazine
  • The Aliphatic Pivot: Swapping the phenyl ring for a cyclopropyl group sharply reduces the molecule's lipophilicity (

    
    ) and planar aromaticity[6]. This modification dramatically improves aqueous solubility and lowers intrinsic clearance rates, often rectifying the poor oral bioavailability seen in highly lipophilic hit compounds.
    
Quantitative Data Summary
Compound / ScaffoldCAS NumberMol. Weight ( g/mol )Primary AdvantageTypical in vitro potency (

proxy)*
1-(2,6-Difluorobenzenesulfonyl)piperazine 1568672-93-4 (HCl)298.70Inductive effect probeModerate (Sterically restricted)
1-(Benzenesulfonyl)piperazine 14172-55-5226.30Baseline flexibilityHigh (1-100 nM)[2][4]
1-(4-Fluorobenzenesulfonyl)piperazine 333986-41-7 (HCl)280.75Blocks para-hydroxylationVery High (<10 nM)[3][5]
1-(Cyclopropylsulfonyl)piperazine 1043529-57-2190.27Enhances solubility / PKHigh (Lowers clearance)[6]

*Proxy potency refers to historically observed performance when coupled to optimized targeted pharmacophores (e.g., 5-HT6 or 11β-HSD1 ligand cores).

Experimental Workflows & Self-Validating Protocols

To successfully integrate these alternatives into an active target core (such as a carboxylic acid), an efficient amide-coupling methodology must be established. The following self-validating system utilizes EDCI/HOBt chemistry to prevent side reactions.

Protocol A: Synthesis of Target Amides via EDCI/HOBt Coupling

Causality Check: Why EDCI and HOBt? Carbodiimides like EDCI activate the carboxylic acid into an intermediate


-acylisourea. However, this intermediate is prone to rearranging into a dead-end 

-acylurea. Adding HOBt immediately displaces the urea to form a highly reactive, yet stable, active ester that smoothly reacts with our chosen sulfonylpiperazine.
  • Reagent Preparation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N2).

  • Activation: Add EDCI·HCl (1.5 eq) and HOBt (1.5 eq). Stir the mixture at room temperature for 30 minutes to ensure full formation of the HOBt-active ester.

  • Nucleophilic Addition: Add 1-(4-Fluorobenzenesulfonyl)piperazine hydrochloride (1.2 eq) followed by

    
    -Diisopropylethylamine (DIPEA, 3.0 eq).
    
    • Critical Insight: The DIPEA is non-nucleophilic but sufficiently basic to liberate the free piperazine from its HCl salt[5], initiating the nucleophilic attack on the active ester.

  • Self-Validation & Monitoring: After 4 hours, pull a 10 µL aliquot and quench in LC-MS grade Methanol. LC-MS analysis should confirm the complete disappearance of the starting acid and the corresponding HOBt-ester, replaced by the product's

    
     peak.
    
  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (removes unreacted piperazine and DIPEA), saturated aqueous NaHCO3 (removes unreacted acid and HOBt), and brine. Dry over anhydrous Na2SO4 and concentrate under vacuum.

SynthWorkflow TargetCore Target Scaffold (Carboxylic Acid) Coupling Activation (EDCI, HOBt, DMF) TargetCore->Coupling Formation of Active Ester Product Bioactive Candidate (Purified Target) Coupling->Product Amide Bond Formation Amine Alternative Amine (e.g., 4-F-Phenyl analog) Amine->Coupling Nucleophilic Attack (DIPEA)

Synthesis workflow for coupling alternative sulfonylpiperazines to target scaffolds.

Protocol B: In Vitro Scintillation Proximity Assay (SPA) for 11β-HSD1

To validate the target substitution biologically, rely on a biochemical SPA[3]. Causality Check: SPA allows for a homogeneous, high-throughput assay without wash steps. When a radiolabeled tracer binds the target enzyme complex immobilized on a scintillant-coated bead, light is emitted. Inhibitors (our synthesized analogs) will competitively displace the tracer, causing a measurable decrease in scintillations.

  • Incubate recombinant human 11β-HSD1 with titrated concentrations of the synthesized analog (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, pH 7.4).

  • Introduce the radiolabeled tracer substrate.

  • Measure light output using a microplate scintillation counter. Define the

    
     by plotting the dose-response curve. Successful alternatives like the 4-fluoro analog will typically demonstrate a steep curve entering the low-nanomolar range.
    

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . Bioorganic & Medicinal Chemistry Letters. Available at:[Link][2]

  • Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands . Bulletin of the Korean Chemical Society. Available at: [Link][1]

  • Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1 . ACS Medicinal Chemistry Letters (NIH PMC). Available at:[Link][3]

  • 1-(Benzenesulfonyl)piperazine Compound Summary . PubChem. Available at:[Link][4]

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A Senior Application Scientist's Guide to Differentiating Regioisomers of Disubstituted Piperazines Using GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Piperazine Regioisomers

Disubstituted piperazines are a crucial scaffold in medicinal chemistry and, concurrently, a prominent feature in the landscape of new psychoactive substances (NPS).[1][2][3] Whether in pharmaceutical quality control or forensic toxicology, the unambiguous identification of specific regioisomers—molecules with the same atoms connected in a different spatial arrangement on a substituent ring—is a frequent and critical challenge. Regioisomers can exhibit vastly different pharmacological and toxicological profiles, making their differentiation not just an analytical exercise, but a matter of safety and legal precision.

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for the analysis of volatile and semi-volatile compounds like piperazine derivatives.[4][5] However, the core challenge lies in the nature of electron ionization (EI), the most common ionization technique in GC-MS. Under EI, regioisomers often yield nearly identical mass spectra, as the fragmentation is primarily driven by the stable piperazine ring structure, masking the subtle positional differences of the substituents.[6][7][8]

This guide provides a comprehensive, field-proven strategy for researchers and drug development professionals to systematically differentiate disubstituted piperazine regioisomers. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, integrating advanced chromatographic techniques, nuanced mass spectral interpretation, and chemical derivatization to build a self-validating analytical system.

The Root of the Problem: Why Regioisomers Yield Similar Mass Spectra

Under standard 70 eV electron ionization, the fragmentation of disubstituted piperazines is dominated by processes initiated at the two nitrogen atoms of the piperazine ring.[6][9] This leads to characteristic cleavages and the formation of common, stable fragment ions.

For example, the piperazine ring itself often produces a characteristic fragment ion at a mass-to-charge ratio (m/z) of 56 (C₃H₆N)⁺.[10][11] The major fragmentation pathways typically involve alpha-cleavage adjacent to the nitrogen atoms and cleavage of the bonds connecting the substituents to the ring. Because these fragmentation patterns are dictated by the core piperazine structure, the resulting mass spectra for different regioisomers (e.g., 2-chlorophenyl vs. 3-chlorophenyl vs. 4-chlorophenyl substituted piperazines) can be virtually superimposable.[7][12] While minor differences in the relative abundance of fragment ions may exist, relying on these alone for definitive identification is often insufficient and lacks analytical robustness.

Strategy 1: Chromatographic Separation — The First and Most Powerful Line of Defense

The most effective way to distinguish isomers is to separate them before they enter the mass spectrometer. The subtle differences in the physical properties of regioisomers, such as polarity and boiling point, can be exploited for chromatographic resolution.

The Causality Behind Column Selection

The choice of GC capillary column is the single most important parameter for separating regioisomers. The interaction between the analytes and the column's stationary phase dictates the separation.

  • Non-Polar Phases (e.g., DB-1, DB-5MS, Rtx-1): These columns, typically composed of dimethylpolysiloxane, separate compounds primarily based on their boiling points. While a good starting point, they often fail to resolve isomers with very similar boiling points.[4][13]

  • Intermediate-Polarity Phases (e.g., Rtx-200, Rxi®-17Sil MS, DB-17): These are the columns of choice for piperazine regioisomers.[6][9][12] Stationary phases containing phenyl groups (e.g., 50% Phenyl / 50% Methylpolysiloxane) offer a different separation mechanism. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the disubstituted piperazine analytes. The strength of this interaction is highly dependent on the position of the substituent on the analyte's ring.

Expert Insight: A common elution order for aromatic regioisomers on these columns is ortho, followed by meta, then para.[6][9] The ortho isomer is often the most sterically hindered, which can weaken its interaction with the stationary phase, leading to an earlier elution time compared to the less-hindered meta and para isomers.

Workflow for GC Method Development

Caption: Workflow for optimizing GC-MS conditions for isomer separation.

Experimental Protocol: GC Separation of Regioisomers
  • Sample Preparation: Dissolve 1 mg of the piperazine isomer mixture in 1 mL of a suitable volatile solvent (e.g., methanol, ethyl acetate).[4]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Install an intermediate-polarity capillary column (e.g., Rxi®-17Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Injector Settings: Set the injector temperature to 250°C and use a splitless injection mode for trace analysis.[13]

  • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.[13]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.[6]

    • Ramp: Increase the temperature at a rate of 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

    • Note: The ramp rate is a critical parameter to optimize for resolving closely eluting peaks.

  • MS Detector Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Scan Range: m/z 40-500 to cover the molecular ion and expected fragments.[4]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Analysis: Inject 1 µL of the sample. Identify the peaks in the total ion chromatogram (TIC) and analyze the corresponding mass spectra. Successful separation will yield distinct peaks with unique retention times for each regioisomer.

Strategy 2: Derivatization — Modifying the Molecule to Reveal Its Identity

When chromatographic separation is incomplete or requires confirmation, chemical derivatization of the secondary amine on the piperazine ring is an exceptionally powerful strategy.

The Causality Behind Perfluoroacylation

The most common and effective derivatization technique involves perfluoroacylation using reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[12][14]

This strategy is effective for two primary reasons:

  • Altered Chromatography: The resulting perfluoroacyl derivatives are more volatile and often exhibit better peak shapes than the parent compounds. This can sometimes improve the chromatographic separation that was previously unsuccessful.[15]

  • Altered Fragmentation: More importantly, the addition of the perfluoroacyl group introduces a new, dominant fragmentation pathway.[7][14] The mass spectra of the derivatives are often characterized by fragment ions related to the derivatizing group itself (e.g., loss of CF₃, C₂F₅) and fragments that now include this group. This shifts the analytical focus to higher m/z values and can create unique, diagnostic ions or significant differences in ion abundances that were absent in the underivatized spectra.[12][16]

Workflow for Derivatization and Analysis

Caption: Step-by-step workflow for TFAA derivatization of piperazines.

Experimental Protocol: TFAA Derivatization
  • Sample Preparation: Start with a dry residue of your sample extract in a vial. If in solution, evaporate the solvent under a gentle stream of nitrogen.[13][15]

  • Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue.[13][15]

  • Reaction: Cap the vial tightly and incubate at 70°C for 30 minutes in a heating block or water bath.[13][15]

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.[15]

  • GC-MS Analysis: Analyze the derivatized sample using the same GC-MS method as described in Strategy 1. The retention times will be different, and the mass spectra will now correspond to the TFA-derivatives.

Data Comparison: Native vs. Derivatized Isomers

To illustrate the power of this approach, consider the differentiation of trifluoromethylphenylpiperazine (TFMPP) regioisomers. While their native mass spectra are very similar, their TFA derivatives can show more pronounced differences.

Table 1: Comparison of Analytical Approaches for TFMPP Regioisomers

AnalyteApproachKey Chromatographic FeatureCharacteristic Mass Fragments (m/z)Differentiating Feature
2, 3, 4-TFMPP UnderivatizedBaseline separation achievable on an Rxi®-17Sil MS column. Elution order: 2-TFMPP < 3-TFMPP < 4-TFMPP.[6][17]m/z 230 (M+), 188, 172, 145.[18]Primarily retention time. Mass spectra are nearly identical.[6]
TFA-Derivatives Derivatized (TFAA)Separation is maintained or improved.m/z 326 (M+), 229, 200, 173.[19]Differences in the relative abundance of key fragment ions may become more pronounced, providing an additional layer of confirmation.

Conclusion and Best Practices

Differentiating disubstituted piperazine regioisomers by GC-MS is a solvable challenge that requires a systematic and multi-faceted approach. Relying solely on library matching of underivatized mass spectra is insufficient and can lead to erroneous identifications.

A Senior Scientist's Recommended Workflow:

  • Prioritize Chromatography: Always begin by developing a robust chromatographic separation. Invest in an appropriate intermediate-polarity column (e.g., one containing a phenyl-type stationary phase) as it is the most effective tool for resolving regioisomers.

  • Analyze Mass Spectra Critically: For separated isomers, carefully compare the full mass spectra. While they may be similar, look for consistent and reproducible differences in the relative abundances of key fragment ions. Do not rely on minor spectral differences alone without proper validation.

  • Employ Derivatization for Confirmation: When chromatographic resolution is poor, or when absolute certainty is required (as in forensic or cGMP environments), chemical derivatization with a perfluoroacylating agent is the gold standard. This technique fundamentally alters the mass spectral fragmentation, often revealing the isomeric differences required for unambiguous identification.

By integrating these strategies, researchers, scientists, and drug development professionals can build a self-validating system that provides confident and defensible identification of disubstituted piperazine regioisomers.

References

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PMC. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. MDPI. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS. [Link]

  • GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs). PubMed. [Link]

  • Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. PubMed. [Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]

  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • GC-MS and GC-IRD studies on the six ring regioisomeric dimethoxybenzoylpiperazines (DMBzPs). ResearchGate. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. PubMed. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library. [Link]

  • Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

  • Differentiation of the 1-(Methylenedioxyphenyl)-2-Piperazinopropanes and 1-(Methoxyphenyl)-2-Piperazinopropanones by GC-IRD and GC-MS. Office of Justice Programs. [Link]

  • Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies. Oxford Academic. [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Taylor & Francis Online. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Differentiation of methylenedioxybenzylpiperazines and ethoxybenzylpiperazines by GC-IRD and GC-MS. PubMed. [Link]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. [Link]

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Safety Operating Guide

1-(2,6-Difluorobenzenesulfonyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

To safely navigate the operational handling and end-of-life management of complex fluorinated building blocks, researchers must synthesize an understanding of physical chemistry with strict regulatory adherence. 1-(2,6-Difluorobenzenesulfonyl)piperazine is a potent synthetic intermediate widely used in drug discovery. However, its molecular architecture—combining a recalcitrant difluorinated aromatic ring, a stable sulfonamide bridge, and a basic piperazine moiety—demands exacting disposal protocols.

This technical guide serves as your authoritative reference for integrating safety, process causality, and environmental compliance into your laboratory workflows.

Physicochemical Causality & Hazard Profile

Expertise & Experience: Effective chemical management is not a bureaucratic exercise; it is directly dictated by molecular structure. Understanding why certain procedures are enforced allows scientists to anticipate hazards before they manifest.

  • Halogenated Persistence: The 2,6-difluorophenyl group is highly resistant to microbial degradation. Drain disposal is strictly prohibited, as halogenated organics bypass traditional wastewater filtration and bioaccumulate in aquatic ecosystems, posing severe environmental toxicity[1].

  • Combustion Byproducts: Thermal destruction of this compound breaks the carbon-fluorine and sulfur-oxygen bonds. Without proper containment, this yields corrosive hydrofluoric acid (HF), sulfur dioxide (SO₂), and nitrogen oxides (NOx). Therefore, waste must be directed to high-temperature incinerators equipped with active caustic scrubbers[2].

  • Reactivity Considerations: The secondary amine within the piperazine ring functions as a Lewis base. In an unregulated waste carboy, it can trigger highly exothermic acid-base reactions if inadvertently mixed with strong acids or oxidizers[3].

Quantitative Operational Thresholds

To operationalize these principles, strict physical and temporal limits must be monitored. The table below summarizes the quantitative targets required to maintain a compliant and safe laboratory environment.

Operational ParameterThreshold / Regulatory LimitMechanistic Causality / Rationale
Aqueous Drain Limit 0.0% (Strictly prohibited)Recalcitrant halogenated organic; poses acute toxicity to natural watercourses[1].
Accumulation Time Limit < 90 DaysComplies with standard RCRA Satellite Accumulation Area (SAA) regulations[3].
SAA Volume Limit ≤ 55 GallonsPrevents catastrophic release events and reduces fire load in the active workspace[4].
Aqueous Mixture pH Neutral (pH 6.0 – 8.0)Prevents unintended amine protonation exotherms or sulfonamide hydrolysis during storage[1].

Step-by-Step Methodology: Operational Handling

Trustworthiness in laboratory science relies on self-validating workflows—processes designed to automatically verify safety at each step.

Step 1: Primary Containment & Setup

  • Self-Validation Check: Before retrieving the 1-(2,6-difluorobenzenesulfonyl)piperazine, test the chemical fume hood. Ensure the digital monitor reads an active face velocity of 80–100 fpm. If a tissue paper taped to the sash does not pull inward, do not proceed.

  • Weigh the solid compound exclusively within the certified hood to prevent the inhalation of fine crystalline dust and limit generalized workspace contamination.

Step 2: Micro-Aliquoting

  • Dissolve the required mass of the piperazine derivative in an appropriate aprotic solvent (e.g., Dichloromethane or DMF) immediately prior to use.

  • Causality: Utilizing stock solutions rather than repeatedly handling dry powder minimizes the generation of airborne particulates. Furthermore, precise volumetric transfers reduce excess reagent usage, effectively enacting waste minimization at the source[5].

Step-by-Step Methodology: Segregation & Disposal

When the chemical, its derivatives, or its solvent mixtures are no longer viable, execute the following disposal protocol strictly.

Step 1: Micro-Scale Compatibility Validation (Self-Validating Check)

  • Before transferring bulk 1-(2,6-difluorobenzenesulfonyl)piperazine waste into a communal laboratory waste carboy, extract a 1 mL micro-aliquot of the waste.

  • Mix it with 1 mL of the target carboy’s current contents in a secure, transparent vial inside the fume hood.

  • Observe for 5 minutes. If bubbling (gas evolution), color change, or an increase in temperature occurs, the streams are incompatible. Do not mix.

Step 2: Segregation into the Halogenated Waste Stream

  • Deposit the compound strictly into a designated liquid or solid "Halogenated Organic Waste" container.

  • Causality: Commingling halogenated compounds with non-halogenated waste unnecessarily increases disposal complexity. Non-halogenated streams do not require the costly, heavy flue-gas scrubbing that fluorine-containing compounds necessitate.

Step 3: RCRA-Compliant Labeling

  • Affix a formal Hazardous Waste tag to the container before the first drop of waste is introduced.

  • Write out the full chemical name: "1-(2,6-Difluorobenzenesulfonyl)piperazine". Do not use abbreviations, acronyms, or chemical formulas. Using shorthand violates Hazard Communication Standards[3].

  • Mark the appropriate hazard pictograms (e.g., Irritant, Environmental Hazard).

Step 4: Accumulation and Transport

  • Cap the container tightly after every addition to prevent vapor release.

  • Once the container reaches 90% capacity, seal it and submit a completed Hazardous Waste Information Form to the Environmental Health and Safety (EHS) department[3].

  • Under no circumstances should lab personnel transport hazardous waste to a loading dock. Only approved EHS or DOT-certified shippers may transfer the halogenated material for ultimate incineration[1].

Visualizing the Disposal Pathway

The following logic tree illustrates the critical path from waste generation to regulatory-compliant destruction.

DisposalWorkflow A 1-(2,6-Difluorobenzenesulfonyl) piperazine Waste B Micro-Scale Compatibility Validation A->B Extract 1mL Aliquot C Segregate: Halogenated Organic Stream B->C No Exotherm/Gas D RCRA Labeling (No Abbreviations) C->D Log on Tag E Satellite Accumulation (< 55 Gal, < 90 Days) D->E Cap Tightly F EHS Pickup & Manifesting E->F Reach 90% Capacity G High-Temp Incineration (w/ HF & SOx Scrubbers) F->G DOT Transport

Validated operational pathway for fluorinated sulfonamide waste management.

Emergency Spill Protocol

In the event of an accidental spill outside of primary containment:

  • Isolate: Evacuate personnel from the immediate vicinity and increase laboratory ventilation.

  • Contain: Do not flush with water, as the environmental risk profile prohibits drain entry[1].

  • Absorb: For liquid solutions, cover the spill with a universal inert binder (e.g., vermiculite or sand). For dry powders, sweep up using spark-proof tools to avoid electrostatic ignition of ambient solvent vapors.

  • Package: Place all contaminated debris into a dedicated, heavy-duty container. Label clearly as "Hazardous Spill Debris containing 1-(2,6-Difluorobenzenesulfonyl)piperazine" and request an immediate, priority EHS pickup[5].

References

  • Regulation of Laboratory Waste - American Chemical Society. acs.org.[Link]

  • Hazardous Waste and Disposal - American Chemical Society. acs.org.[Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.[Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.[Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency (EPA).[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.